molecular formula C6H6ClNO B1288307 2-Amino-3-chlorophenol CAS No. 56962-00-6

2-Amino-3-chlorophenol

Cat. No.: B1288307
CAS No.: 56962-00-6
M. Wt: 143.57 g/mol
InChI Key: JSHJJLQJRLNBBA-UHFFFAOYSA-N
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Description

2-Amino-3-chlorophenol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJJLQJRLNBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600402
Record name 2-Amino-3-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-00-6
Record name 2-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3-chlorophenol (CAS: 56962-00-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and available experimental data for this compound. This compound is noted for its role as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2]

Core Properties and Characteristics

This compound, with the molecular formula C₆H₆ClNO, is a colorless solid.[1] It is a substituted phenol that features both an amino group and a chlorine atom on the benzene ring.[2] This compound is utilized as a precursor in various chemical reactions, particularly in the production of drugs and dyes.[1] It has also been noted to possess antimicrobial properties, suggesting its potential use in disinfectants and antiseptics.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for designing experimental conditions, including solvent selection and temperature control.

PropertyValueSource
Molecular Formula C₆H₆ClNO[1][2][3][4]
Molecular Weight 143.57 g/mol [1][3][4]
Melting Point 122 °C[1][2]
Boiling Point 242.6 °C at 760 mmHg[1][2]
Density 1.406 g/cm³[1][2]
Flash Point 100.5 °C[1][2]
pKa 8.79 ± 0.10 (Predicted)[2]
LogP 1.74[1]
Refractive Index 1.651[1]
Appearance Colorless solid[1], Brown powder[5][1][5]
Identifiers
IdentifierValueSource
CAS Number 56962-00-6[1][2][3]
IUPAC Name This compound[4]
InChI InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2[4]
InChIKey JSHJJLQJRLNBBA-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C(=C1)Cl)N)O[4]
Synonyms 2-Hydroxy-6-chloroaniline, Phenol, 2-amino-3-chloro-[1][2]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6][7][8]

GHS Hazard Information
Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[4][6]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[4][6]
Precautionary Statements
TypeCodeStatementSource
Prevention P264Wash hands thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P301+P317IF SWALLOWED: Get medical help.[6]
P330Rinse mouth.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[6]
Storage

Store in a dark place under an inert atmosphere at room temperature.[2][9] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[8]

Experimental Protocols & Synthesis

General Synthesis Pathway (Hypothetical for this compound)

A plausible synthesis route for this compound could start from 3-chlorophenol. The process would involve:

  • Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of 3-chlorophenol to yield 3-chloro-2-nitrophenol. This reaction is typically carried out using nitric acid in a suitable solvent.

  • Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂). Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation.

The diagram below illustrates this hypothetical synthesis pathway.

G Hypothetical Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-chlorophenol 3-chlorophenol 3-chloro-2-nitrophenol 3-chloro-2-nitrophenol 3-chlorophenol->3-chloro-2-nitrophenol HNO₃ This compound This compound 3-chloro-2-nitrophenol->this compound Fe / H⁺ or H₂ / Catalyst

Caption: Hypothetical two-step synthesis of this compound.

Analytical and Spectroscopic Characterization

Definitive identification of this compound requires a combination of spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, a standard analytical workflow would be employed for its characterization.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for confirming the structure and purity of a synthesized chemical compound like this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks would include O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment. The spectrum would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton.

    • ¹³C NMR: To identify the number and type of carbon atoms. Six distinct signals would be expected for the six carbon atoms in the benzene ring.

The logical workflow for this analytical process is visualized below.

G cluster_results Data Analysis start Synthesized Product (Presumed this compound) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms_result Correct Molecular Weight? (m/z 143, M+2 peak) ms->ms_result ir_result Expected Functional Groups? (O-H, N-H, C-Cl) ir->ir_result nmr_result Correct Proton/Carbon Environment? nmr->nmr_result purity Purity Assessment (e.g., HPLC, GC) ms_result->purity ir_result->purity nmr_result->purity final Structure Confirmed & Purity Verified purity->final

Caption: Logical workflow for the analytical confirmation of this compound.

Applications and Relevance in Research

This compound serves as a valuable building block in organic synthesis.[1] Its primary applications are in the pharmaceutical and dye industries.[1][2] The presence of three different functional groups (hydroxyl, amino, and chloro) on the aromatic ring allows for a variety of subsequent chemical modifications, making it a versatile intermediate for creating more complex molecules with specific therapeutic or colorant properties.[2] For drug development professionals, this compound could be a key starting material for the synthesis of novel therapeutic agents.

References

physicochemical properties of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound is a colorless to brown solid organic compound.[1][2] It is utilized in the synthesis of pharmaceuticals and dyes.[1] The presence of amino, chloro, and hydroxyl functional groups on the benzene ring dictates its chemical behavior and physical properties.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 56962-00-6[1][2][3]
Molecular Formula C₆H₆ClNO[1][2][3][4]
Molecular Weight 143.57 g/mol [1][2][3]
Appearance Colorless solid / Brown powder[1][2]
Melting Point 122 °C[1]
Boiling Point 242.6 °C at 760 mmHg[1]
Density 1.406 g/cm³[1]
Flash Point 100.5 °C[1]
Refractive Index 1.651[1]
LogP (Octanol-Water Partition Coefficient) 1.74 - 1.8[1][3][4]
Polar Surface Area (PSA) 46.25 Ų[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[6][7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (such as a Thiele tube or a modern digital instrument).

  • Heating and Observation: The apparatus is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.[8][9] For accuracy, at least two determinations should be performed.

Solubility Determination

Solubility tests provide valuable information about the functional groups and molecular structure of a compound.[10][11]

Methodology: Qualitative Solubility Testing

  • Initial Test in Water: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10] Observe if the compound dissolves completely.

  • Acid-Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% aqueous HCl.[10][11][12] The basic amino group should react with the acid to form a soluble salt.

    • Separately, test the solubility of a fresh sample in 5% aqueous NaOH and 5% aqueous NaHCO₃.[10][11][12] The acidic phenolic hydroxyl group is expected to react with NaOH to form a soluble sodium salt. Its acidity will determine its reactivity with the weaker base, NaHCO₃.

  • Solubility in Organic Solvents: Test the solubility in a non-polar organic solvent like diethyl ether or hexane.[10][13] Given its polar functional groups, low solubility is expected.

  • Observation: Record the compound as "soluble" if it dissolves completely, or "insoluble" if it does not.[13]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Spectrometric and computational methods are commonly employed for its determination.[14][15][16]

Methodology: UV-Vis Spectrometric Titration

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile-water, which enhances solubility and mimics biological media.[15] Also prepare a series of buffer solutions of known pH.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of the compound in solutions of varying pH values, typically from pH 2.0 to 11.0.[15][17] The spectra of the acidic (protonated) and basic (deprotonated) forms of the molecule will exhibit different absorption maxima.

  • Data Analysis: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This can be determined by observing the isosbestic point in the spectra or by using specialized software (like STAR - Stability Constants by Absorbance Readings) to analyze the absorbance data as a function of pH.[15][17]

  • Computational Approach: Alternatively, Density Functional Theory (DFT) calculations can be used to compute the pKa.[14] This involves calculating the Gibbs free energy of the acid-base equilibrium in both the gas phase and in a solvated state using a thermodynamic cycle.[14][18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

G cluster_0 Workflow for Physicochemical Characterization start Start with Unknown Organic Compound mp Determine Melting Point start->mp solubility Perform Solubility Tests start->solubility spectroscopy Acquire Spectral Data (NMR, IR, MS) start->spectroscopy structure Elucidate Structure mp->structure pka Determine pKa (if acidic/basic) solubility->pka spectroscopy->structure pka->structure end Compound Identified structure->end

Caption: A logical workflow for the identification of an organic compound.

G cluster_1 Factors Influencing Phenolic pKa pka Phenolic pKa ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2) pka->ewg edg Electron-Donating Groups (e.g., -NH2, -CH3) pka->edg stabilize Stabilize Phenoxide Anion ewg->stabilize decrease DECREASE pKa (Stronger Acid) ewg->decrease leads to destabilize Destabilize Phenoxide Anion edg->destabilize increase INCREASE pKa (Weaker Acid) edg->increase leads to stabilize->decrease destabilize->increase G cluster_2 Experimental Workflow for Solubility Testing start Start with Sample water Test in Water start->water hcl Test in 5% HCl water->hcl No soluble_water Soluble: Likely polar, low MW water->soluble_water Yes naoh Test in 5% NaOH hcl->naoh No soluble_hcl Soluble: Likely Organic Base (Amine) hcl->soluble_hcl Yes ether Test in Ether naoh->ether No soluble_naoh Soluble: Likely Organic Acid (Phenol) naoh->soluble_naoh Yes insoluble Insoluble: Likely non-polar or high MW ether->insoluble No

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of 2-Amino-3-chlorophenol. Due to the limited availability of experimental data in public databases for this specific isomer, this guide leverages predicted spectroscopic data and proposes a plausible synthetic pathway based on established chemical principles. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's characteristics and potential for further investigation.

1. Introduction

This compound is an aromatic organic compound containing an amino group, a chloro group, and a hydroxyl group attached to a benzene ring. Its unique substitution pattern influences its electronic properties, reactivity, and potential biological activity. As with other substituted phenols, this molecule holds potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Understanding its molecular structure and bonding is fundamental to exploring its applications.

2. Molecular Structure and Bonding

The arrangement of atoms and the nature of the chemical bonds in this compound dictate its chemical behavior.

2.1. Molecular Geometry

The core of this compound is a planar benzene ring. The amino (-NH2), chloro (-Cl), and hydroxyl (-OH) substituents lie in or very close to the plane of the ring. The molecule's overall shape is largely dictated by the steric and electronic interactions between these adjacent functional groups.

2.2. Hybridization and Bond Angles

All carbon atoms in the benzene ring are sp² hybridized, forming a delocalized π-electron system. The bond angles between the ring carbons are approximately 120°. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are also sp² hybridized, allowing their lone pairs to participate in resonance with the aromatic ring. The C-N-H and C-O-H bond angles are expected to be close to the idealized 120° of sp² hybridization, but may be slightly compressed due to the presence of lone pairs.

2.3. Intramolecular Interactions

The proximity of the amino, chloro, and hydroxyl groups can lead to intramolecular hydrogen bonding. A hydrogen bond may form between the hydrogen of the hydroxyl group and the lone pair of the amino group's nitrogen, or between a hydrogen of the amino group and the lone pair of the hydroxyl group's oxygen. These interactions can influence the compound's conformational preferences and its physical properties, such as boiling point and solubility.

3. Physicochemical and Spectroscopic Data

Quantitative data provides a clear profile of a molecule's properties. Due to a scarcity of experimental data for this compound, the following tables include computed and predicted values.

3.1. Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₆ClNOPubChem[1]
Molecular Weight143.57 g/mol PubChem[1]
XLogP31.8PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass143.013791 DaPubChem[1]
Monoisotopic Mass143.013791 DaPubChem[1]
Topological Polar Surface Area46.3 ŲPubChem[1]

3.2. Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted and have not been experimentally verified. They should be used as a guide for the interpretation of experimental data.

3.2.1. Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic-H6.8 - 7.2m
Aromatic-H6.6 - 6.8m
Aromatic-H6.5 - 6.7m
-OH8.5 - 9.5br s
-NH₂4.5 - 5.5br s

3.2.2. Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-OH145 - 150
C-NH₂135 - 140
C-Cl115 - 120
C-H120 - 130
C-H115 - 125
C-H110 - 120

3.2.3. Predicted Mass Spectrometry Data

m/zPredicted Relative Intensity (%)Possible Fragment
143/145100 / 33[M]⁺ (isotopic pattern for Cl)
108Moderate[M - Cl]⁺
114Moderate[M - NH]⁺
80Moderate[M - Cl - CO]⁺

3.2.4. Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200O-H stretchPhenol
3500-3300N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
1620-1580C=C stretchAromatic Ring
1550-1450N-H bendPrimary Amine
1300-1200C-O stretchPhenol
1300-1180C-N stretchAromatic Amine
850-550C-Cl stretchAryl Halide

4. Experimental Protocols

4.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the selective chlorination of 2-aminophenol.

4.1.1. Materials and Methods

  • Materials: 2-Aminophenol, N-chlorosuccinimide (NCS), Acetonitrile (anhydrous), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Celite.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, rotary evaporator, separation funnel, chromatography column.

4.1.2. Reaction Scheme

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Aminophenol 2-Aminophenol Reaction_Vessel Reaction in Acetonitrile 2-Aminophenol->Reaction_Vessel NCS N-Chlorosuccinimide NCS->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench 1. Reaction Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography 2. Purification Product This compound Chromatography->Product

References

Spectroscopic Profile of 2-Amino-3-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for aminophenol derivatives, with a specific focus on the analytical techniques used to characterize these compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-chlorophenol, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data for 2-Amino-4-chlorophenol

The following tables summarize the key spectroscopic data obtained for 2-Amino-4-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-Amino-4-chlorophenol [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.2singlet-OH
6.601doublet8.3Ar-H
6.598doublet of doublets8.3, 2.5Ar-H
6.386doublet2.5Ar-H
4.8singlet-NH₂

Solvent: DMSO-d₆, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Data for 2-Amino-4-chlorophenol

Chemical Shift (δ) ppmAssignment
143.42C-OH
139.00C-NH₂
123.50C-Cl
115.75Ar-CH
115.66Ar-CH
113.86Ar-CH

Solvent: DMSO, Instrument Frequency: 500 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Amino-4-chlorophenol [2]

m/zRelative IntensityAssignment
143High[M]⁺
145Moderate[M+2]⁺ (Isotope peak for ³⁷Cl)
80ModerateFragment ion

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions for 2-Amino-4-chlorophenol

Wavenumber (cm⁻¹)Functional Group
3400-3300O-H stretch (phenol)
3300-3200N-H stretch (amine)
~1600, ~1500C=C stretch (aromatic ring)
~1200C-O stretch (phenol)
~1100C-N stretch (aromatic amine)
~800C-Cl stretch

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard. For identifying exchangeable protons like those in -OH and -NH₂ groups, a "D₂O shake" experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the signals from the exchangeable protons will disappear or significantly diminish.[3]

NMR_Workflow Sample Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer Acquisition Data Acquisition (¹H, ¹³C, and optional 2D experiments) NMR_Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis D2O_Shake D₂O Shake Experiment (for -OH and -NH₂ identification) Analysis->D2O_Shake Optional FTIR_Workflow cluster_prep Sample Preparation KBr_Method KBr Pellet Method (Grind sample with KBr and press) FTIR_Spectrometer FT-IR Spectrometer KBr_Method->FTIR_Spectrometer Thin_Film_Method Thin Solid Film Method (Dissolve sample and evaporate on salt plate) Thin_Film_Method->FTIR_Spectrometer Data_Acquisition Data Acquisition (Scan from 4000-400 cm⁻¹) FTIR_Spectrometer->Data_Acquisition Spectral_Analysis Spectral Analysis (Identify characteristic absorption bands) Data_Acquisition->Spectral_Analysis MS_Workflow Sample_Intro Sample Introduction (e.g., via GC) Ion_Source Ion Source (Electron Ionization at 70 eV) Sample_Intro->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Generation Detector->Mass_Spectrum

References

solubility of 2-Amino-3-chlorophenol in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility, qualitative solubility characteristics of isomeric and related compounds, and detailed experimental protocols for determining its solubility. The information herein is intended to equip researchers and drug development professionals with the necessary tools and knowledge to effectively work with this compound.

Introduction

This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups.[1] These groups dictate its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo studies. This guide will explore the theoretical and practical aspects of this compound's solubility.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 56962-00-6[1]
Appearance Not explicitly stated, but related aminophenols are often crystalline solids.
Melting Point 122 °C[2]
Boiling Point 242.6 °C at 760 mmHg[2]

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its functional groups and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.

  • Polarity : The presence of the amino (-NH₂) and hydroxyl (-OH) groups makes this compound a polar molecule capable of hydrogen bonding. Therefore, it is expected to be more soluble in polar solvents.

  • pH-Dependence : The amino group is basic and the hydroxyl group is weakly acidic. Consequently, the solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the amino group can be protonated to form a more soluble salt. In basic solutions, the hydroxyl group can be deprotonated to form a more soluble phenoxide salt.[3]

  • Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. However, qualitative information for isomeric compounds can provide valuable insights.

Qualitative Solubility of Isomeric Aminochlorophenols

The following table summarizes the qualitative solubility of related aminophenol compounds. This information can serve as a preliminary guide for solvent selection for this compound.

CompoundSolventSolubilityReference
5-Amino-2-chlorophenolDimethyl Sulfoxide (DMSO)Soluble[3]
5-Amino-2-chlorophenolMethanolSoluble[3]
4-Amino-3-chlorophenolDimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]
4-Amino-3-chlorophenolMethanolSlightly Soluble[4][5]

Based on this data and the principles outlined in Section 2, a general solubility profile for this compound can be inferred.

Predicted Solubility of this compound
Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Likely SolubleCapable of hydrogen bonding with the amino and hydroxyl groups.
Polar Aprotic (e.g., DMSO, DMF)Likely SolubleHigh polarity can solvate the polar functional groups.
Non-Polar (e.g., Hexane, Toluene)Likely InsolubleMismatch in polarity between the solute and solvent.
Aqueous (pH dependent) VariableSolubility will increase at pH values that favor the formation of the ammonium or phenoxide salt.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation : Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.

  • Solvent Addition : Add a known volume of the desired organic solvent to each vial.

  • Equilibration : Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

  • Quantification : Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Measure the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Gravimetric Method

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.[2][6][7]

Procedure:

  • Follow steps 1-4 of the Isothermal Shake-Flask Method.

  • Sampling : Pipette a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

  • Evaporation : Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the solute is completely dry.

  • Drying : Place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

  • Weighing : Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation : The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound. Calculate the solubility based on this mass and the initial volume of the solution.

Visualizations

Logical Workflow for Solubility Prediction

G Figure 1: Logical Workflow for Predicting Solubility A Start: Assess Compound Structure (this compound) B Identify Functional Groups (-NH2, -OH, -Cl) A->B C Evaluate Polarity and H-Bonding Potential B->C G Assess pH-Dependent Ionization (Amino and Hydroxyl Groups) B->G D Consider Solvent Properties (Polar vs. Non-Polar) C->D E Predict High Solubility in Polar Solvents D->E F Predict Low Solubility in Non-Polar Solvents D->F H Predict Enhanced Solubility in Acidic/Basic Conditions G->H

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

G Figure 2: Experimental Workflow for Isothermal Shake-Flask Method cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe filter D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound remains scarce, a theoretical understanding of its chemical structure allows for reasoned predictions of its solubility behavior. It is anticipated to be soluble in polar organic solvents and exhibit pH-dependent solubility in aqueous media. For researchers and drug development professionals requiring precise solubility data, the experimental protocols detailed in this guide provide a robust framework for its determination. The generation and publication of such data would be a valuable contribution to the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. It outlines the protocols for quantum chemical calculations and molecular docking studies, presenting expected quantitative data in a structured format. The visualizations included illustrate key experimental workflows and potential molecular interactions, offering a foundational understanding for further research and development.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for determining the ground-state electronic structure of molecules.

Experimental Protocol: Geometric Optimization

  • Software: Gaussian 03 or later versions.

  • Method: DFT with the B3LYP functional.[1]

  • Basis Set: 6-31G(d) or cc-pVDZ.[1]

  • Procedure: The geometry of this compound is fully optimized using Berny's optimization algorithm with redundant internal coordinates.[1] The convergence criteria are met when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC1-C21.39 Å
C2-N1.40 Å
C3-Cl1.74 Å
C1-O1.36 Å
O-H0.96 Å
N-H1.01 Å
Bond AngleC1-C2-N120.5°
C2-C3-Cl119.8°
C1-O-H109.5°
H-N-H112.0°

Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting spectroscopic data, including vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra.

2.1. Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies aid in the assignment of experimental FTIR and Raman bands.

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 03 or later.

  • Method: DFT/B3LYP with the 6-31G(d) basis set.[1]

  • Procedure: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies.

Table 2: Calculated Vibrational Frequencies and Assignments (Exemplary Data)

Wavenumber (cm⁻¹) (Scaled)Assignment
3450O-H stretch
3350, 3250N-H asymmetric and symmetric stretch
1620N-H scissoring
1580, 1490C=C aromatic ring stretch
1280C-O stretch
1100C-N stretch
750C-Cl stretch

2.2. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.[1]

Experimental Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 03 or later.

  • Method: GIAO at the B3LYP/6-31G(d) level of theory.[1]

  • Procedure: The isotropic magnetic shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard, such as Tetramethylsilane (TMS).[1]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (Exemplary Data)

NucleusCalculated Chemical Shift (δ, ppm)
¹H NMR
H (O-H)9.5
H (N-H₂)4.8
H (Aromatic)6.7 - 7.2
¹³C NMR
C1 (C-O)145.0
C2 (C-N)138.0
C3 (C-Cl)118.0
C4, C5, C6115.0 - 125.0

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[2]

Experimental Protocol: Electronic Property Calculation

  • Software: Gaussian 03 or later.

  • Method: DFT/B3LYP with the 6-31G(d) basis set.

  • Procedure: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum.

Table 4: Calculated Electronic Properties (Exemplary Data)

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Ionization Potential5.8 eV
Electron Affinity1.2 eV

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is particularly useful in drug discovery for predicting the interaction of a small molecule ligand with a protein target.

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina or Schrödinger Suite.[3][4]

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Docking Simulation: A grid box is defined around the active site of the receptor. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and the binding affinity of each pose is calculated. The pose with the lowest binding energy is generally considered the most favorable.

Table 5: Molecular Docking Results against a Hypothetical Kinase Target (Exemplary Data)

ParameterValue
Binding Energy (kcal/mol)-7.5
Inhibition Constant (Kᵢ)2.5 µM
Interacting ResiduesGLU 85, LYS 23, VAL 30
Hydrogen Bond InteractionsO-H of phenol with GLU 85; N-H of amine with LYS 23
Hydrophobic InteractionsAromatic ring with VAL 30

Visualizations

Workflow for Theoretical and Computational Analysis

G A Molecule Selection: This compound B Geometric Optimization (DFT/B3LYP/6-31G(d)) A->B C Vibrational Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO) B->D E Electronic Property Calculation (HOMO-LUMO) B->E F Molecular Docking (AutoDock Vina) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: Logical workflow for the computational study of this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_0 A Upstream Signal B Target Kinase A->B C Substrate B->C D Phosphorylated Substrate C->D Phosphorylation E Downstream Cellular Response D->E I This compound I->B Inhibition

Caption: Inhibition of a kinase signaling pathway by this compound.

This guide provides a framework for the theoretical and computational investigation of this compound. The presented data, while exemplary, is based on established computational chemistry principles and provides a realistic expectation of the results from such a study. These computational approaches are powerful tools for elucidating the physicochemical properties and potential biological activity of molecules, thereby accelerating the process of drug discovery and development.

References

Synthesis of 2-Amino-3-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prevailing synthesis mechanism for 2-Amino-3-chlorophenol, a key intermediate in the pharmaceutical and dye industries. The primary synthesis route involves a two-step process commencing with the nitration of m-chlorophenol, followed by the reduction of the resulting nitrophenol intermediate. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

  • Nitration of m-Chlorophenol: The initial step involves the electrophilic substitution reaction of m-chlorophenol with concentrated nitric acid. This reaction introduces a nitro group (-NO2) onto the benzene ring, yielding 3-chloro-2-nitrophenol. The use of an acetate solvent under mildly acidic conditions can facilitate this reaction.[1]

  • Reduction of 3-chloro-2-nitrophenol: The intermediate, 3-chloro-2-nitrophenol, is then subjected to a reduction reaction to convert the nitro group into an amino group (-NH2). This transformation is typically accomplished using a reducing agent such as hydrazine hydrate in the presence of a catalyst like ferrous sulfate.[1] The final product of this step is this compound.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the described synthesis method.

StepReactantsSolventCatalystProductYieldPurity
Nitration m-Chlorophenol, Concentrated HNO₃Acetate-3-chloro-2-nitrophenol--
Reduction 3-chloro-2-nitrophenol, Hydrazine hydrateAlcohol/Water MixtureFerrous sulfateThis compound98%98.8%

Experimental Protocols

Synthesis of 3-chloro-2-nitrophenol (Nitration)

This protocol is based on the methodology described in patent CN103360269B.[1]

Materials:

  • m-Chlorophenol

  • Concentrated Nitric Acid (HNO₃)

  • Acetate solvent (e.g., acetic acid)

Procedure:

  • In a suitable reaction vessel, dissolve m-chlorophenol in an acetate solvent. The recommended volume-to-mass ratio of acetic acid to m-chlorophenol is between 4:1 and 8:1 (mL/g).[1]

  • Slowly add concentrated nitric acid to the solution while maintaining control over the reaction temperature.

  • Allow the substitution reaction to proceed to completion.

  • Upon completion, remove the solvent.

  • Purify the resulting crude product via column chromatography to obtain 3-chloro-2-nitrophenol.

Synthesis of this compound (Reduction)

This protocol is an adaptation of the method detailed in patent CN103360269B.[1]

Materials:

  • 3-chloro-2-nitrophenol (174mg, 1mmol)

  • Hydrazine hydrate (75mg, 1.5 mmol)

  • Ferrous sulfate (14mg, 0.05mol)

  • Ethanol (CH₃CH₂OH)

  • Water (H₂O)

  • Dichloromethane

  • Saturated sodium chloride (NaCl) aqueous solution

Procedure:

  • In a round-bottomed flask, combine 174 mg of 3-chloro-2-nitrophenol, 14 mg of ferrous sulfate, and 75 mg of hydrazine hydrate.[1]

  • Add 6 mL of a mixed solvent of ethanol and water (1:1 volume ratio).[1]

  • Heat the mixture to 110°C and maintain this temperature for 7 hours to carry out the reduction reaction.[1]

  • After the reaction is complete, filter the solution using a sand core funnel and collect the filtrate.

  • Remove the solvent from the filtrate by underpressure distillation.

  • To the residue, add 10 mL of saturated NaCl aqueous solution and 10 mL of dichloromethane for extraction. Repeat the extraction 2-3 times.

  • Collect the organic phases and concentrate to remove the solvent.

  • Purify the resulting product by column chromatography (petrol ether/ethyl acetate = 20:1) to obtain 140.7 mg of yellow solid this compound.[1]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis mechanism of this compound from m-chlorophenol.

Synthesis_of_2_Amino_3_chlorophenol m_chlorophenol m-Chlorophenol intermediate 3-chloro-2-nitrophenol m_chlorophenol->intermediate + conc. HNO3 (Nitration) final_product This compound intermediate->final_product + Hydrazine hydrate + FeSO4 (Reduction)

Caption: Reaction pathway for the synthesis of this compound.

References

historical discovery and synthesis of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorophenol is a valuable substituted aromatic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on both its historical context and detailed modern experimental protocols. Quantitative data is summarized for clarity, and key chemical transformations are visualized to facilitate understanding.

Introduction: Historical Perspective and Modern Relevance

The historical discovery of many simple aromatic compounds is not always documented in a single, seminal publication but rather emerges from the systematic exploration of electrophilic substitution and reduction reactions on benzene derivatives throughout the late 19th and early 20th centuries. The synthesis of this compound would have been a logical extension of this work, likely first prepared by chemists investigating the reactions of chlorinated phenols.

While a definitive first synthesis is not readily found in the historical literature, the most probable early route would have mirrored the general methods for preparing substituted aminophenols at the time: the nitration of a chlorophenol followed by the reduction of the resulting nitrophenol. This two-step process remains the cornerstone of modern synthetic approaches.

Today, this compound is recognized as a crucial building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing amino, hydroxyl, and chloro substituents on a benzene ring, allows for diverse chemical modifications and the construction of elaborate molecular architectures.

Synthesis of this compound: A Two-Step Approach

The most prevalent and efficient synthesis of this compound proceeds via a two-step reaction sequence starting from m-chlorophenol. The process involves:

  • Nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol.

  • Reduction of the nitro group of 3-chloro-2-nitrophenol to the corresponding amine, yielding the final product.

Synthesis_Workflow m_chlorophenol m-Chlorophenol intermediate 3-Chloro-2-nitrophenol m_chlorophenol->intermediate Nitration (HNO₃) final_product This compound intermediate->final_product Reduction

Caption: General workflow for the synthesis of this compound.

Step 1: Nitration of m-Chlorophenol

The introduction of a nitro group onto the m-chlorophenol ring is achieved through electrophilic aromatic substitution using a nitrating agent, typically nitric acid. The directing effects of the hydroxyl and chloro substituents guide the regioselectivity of this reaction.

Experimental Protocol:

A detailed experimental protocol for the nitration of m-chlorophenol to produce 3-chloro-2-nitrophenol is outlined in Chinese patent CN103360269B. The following is a representative procedure based on this patent:

  • To a solution of m-chlorophenol in an acetate solvent, concentrated nitric acid is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for a specified period to ensure complete conversion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield pure 3-chloro-2-nitrophenol.

ParameterValueReference
Starting Materialm-ChlorophenolCN103360269B
ReagentConcentrated Nitric AcidCN103360269B
SolventAcetate SolventCN103360269B
Reaction TemperatureControlled (not specified)CN103360269B
PurificationColumn ChromatographyCN103360269B

Table 1: Summary of Reaction Conditions for the Nitration of m-Chlorophenol.

Nitration_Pathway start m-Chlorophenol reagent + HNO₃ start->reagent product 3-Chloro-2-nitrophenol reagent->product

Caption: Reaction scheme for the nitration of m-chlorophenol.

Step 2: Reduction of 3-Chloro-2-nitrophenol

The final step in the synthesis is the reduction of the nitro group of 3-chloro-2-nitrophenol to an amino group. A variety of reducing agents can be employed for this transformation.

Experimental Protocol:

The reduction of 3-chloro-2-nitrophenol to this compound is also detailed in Chinese patent CN103360269B. A general procedure is as follows:

  • 3-chloro-2-nitrophenol is dissolved in a mixed solvent system of alcohol and water.

  • A reducing agent, such as hydrazine hydrate in the presence of a catalyst like ferrous sulfate, is added to the solution.

  • The reaction mixture is heated to facilitate the reduction.

  • After the reaction is complete, the product is isolated and purified.

ParameterValueReference
Starting Material3-Chloro-2-nitrophenolCN103360269B
Reducing AgentHydrazine HydrateCN103360269B
CatalystFerrous SulfateCN103360269B
SolventAlcohol/Water MixtureCN103360269B
ProductThis compoundCN103360269B

Table 2: Summary of Reaction Conditions for the Reduction of 3-Chloro-2-nitrophenol.

Reduction_Pathway start 3-Chloro-2-nitrophenol reagent + Reducing Agent start->reagent product This compound reagent->product

Caption: Reaction scheme for the reduction of 3-chloro-2-nitrophenol.

Physicochemical Data

PropertyValue
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
CAS Number 56962-00-6
Appearance Off-white to light brown crystalline powder
Melting Point 124-128 °C
Solubility Soluble in hot water, ethanol, and ether

Table 3: Physicochemical Properties of this compound.

Conclusion

The synthesis of this compound, a compound of significant interest to the pharmaceutical and chemical industries, is reliably achieved through a well-established two-step process involving nitration and subsequent reduction. While its specific historical discovery is not pinpointed to a single event, its synthesis is a clear outcome of the foundational principles of organic chemistry developed over the last century and a half. The methodologies presented in this guide offer a robust and efficient pathway to this versatile chemical intermediate, enabling its continued application in the development of novel and important molecules.

reactivity and electrophilic substitution patterns of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by the complex interplay of its three substituents: a strongly activating amino group, a strongly activating hydroxyl group, and a deactivating, ortho-, para-directing chloro group. This guide provides a comprehensive analysis of the electronic properties, predicted regioselectivity, and reaction patterns of this molecule. It addresses the critical influence of reaction conditions, particularly pH, on the directing effects of the substituents. Detailed, generalized experimental protocols for key electrophilic substitution reactions are provided, alongside logical and workflow diagrams to visually articulate the underlying chemical principles.

Introduction

Substituted phenols and anilines are foundational scaffolds in medicinal chemistry and materials science. This compound, possessing amino, hydroxyl, and chloro functional groups, is a versatile intermediate for the synthesis of pharmaceuticals and dyes.[1] A thorough understanding of its reactivity and the regiochemical outcomes of electrophilic aromatic substitution is paramount for its effective utilization in designing novel synthetic pathways. This document synthesizes established principles of physical organic chemistry to predict the substitution patterns on this specific, complex substrate.

Electronic Properties and Reactivity Analysis

The overall reactivity of the this compound ring towards electrophiles is a net result of the electronic effects of its three substituents.

  • -OH (Hydroxyl) Group: This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic π-system.[2][3] The resonance effect is dominant, significantly increasing the electron density of the ring, especially at the ortho and para positions, making the molecule much more reactive than benzene.[4]

  • -NH2 (Amino) Group: Similar to the hydroxyl group, the amino group is a potent activating group. It has a -I effect and a dominant +R effect, making the ring highly nucleophilic.[5] The activating strength of -NH2 is generally comparable to or slightly stronger than -OH.

  • -Cl (Chloro) Group: Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I).[6] However, they possess a lone pair that can be donated through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[4]

Combined Effect: The two powerful activating groups (-OH and -NH2) overwhelm the deactivating effect of the chlorine atom. Therefore, this compound is expected to be highly activated and will react much faster than benzene in electrophilic aromatic substitution reactions.[7] The primary challenge lies in controlling the reaction to prevent over-substitution or oxidation due to the high ring activation.[8]

G Figure 1. Electronic Effects of Substituents sub This compound OH -OH Group sub->OH -I (Weak) +R (Strong) NH2 -NH2 Group sub->NH2 -I (Weak) +R (Strong) Cl -Cl Group sub->Cl -I (Strong) +R (Weak)

Caption: Figure 1. Competing inductive (-I) and resonance (+R) effects.

Electrophilic Substitution Patterns and Regioselectivity

The position of electrophilic attack is determined by the directing effects of the substituents and is highly dependent on the reaction's pH. The most powerfully activating group typically dictates the regiochemistry.[9]

Directing Effects under Neutral or Basic Conditions

Under neutral or basic conditions, both the -OH and -NH2 groups are in their free form and act as strong ortho-, para-directors. The available positions on the ring are C4, C5, and C6.

  • -OH group directs to: C4 (para) and C6 (ortho).

  • -NH2 group directs to: C5 (para). (The ortho positions are C1 and C3, which are already substituted).

  • -Cl group directs to: C4 (ortho) and C6 (para).

Analysis:

  • Position 4: Activated by the para-directing -OH group and the ortho-directing -Cl group. However, it is subject to some steric hindrance from the adjacent -Cl at C3.

  • Position 5: Strongly activated by the para-directing -NH2 group.

  • Position 6: Activated by the ortho-directing -OH group and the para-directing -Cl group. This position benefits from cooperative directing effects.

Given the potent activating nature of the -NH2 and -OH groups, substitution is expected to occur primarily at positions 5 and 6 . The precise ratio would depend on the specific electrophile and reaction conditions, with position 5 being highly favored due to being para to the powerful amino group and position 6 favored by the cooperative effect of the hydroxyl and chloro groups.

Directing Effects under Strongly Acidic Conditions

In strongly acidic media, such as those used for nitration (H2SO4/HNO3) and sulfonation (fuming H2SO4), the amino group is protonated to form the anilinium ion (-NH3+).[10] This changes its electronic character dramatically.

  • -NH3+ (Anilinium) Group: Becomes a powerful deactivating, meta-directing group. It strongly withdraws electron density from the ring via an inductive effect.

  • -OH (Hydroxyl) Group: Remains a strong activating, ortho-, para-director.

  • -Cl (Chloro) Group: Remains a deactivating, ortho-, para-director.

Analysis: The -OH group is now by far the most dominant directing group. The deactivating -NH3+ and -Cl groups will have a lesser influence on regioselectivity.

  • -OH group directs to: C4 (para) and C6 (ortho).

  • -NH3+ group directs to: C4 (meta) and C6 (meta).

  • -Cl group directs to: C4 (ortho) and C6 (para).

In this scenario, all three groups direct the electrophile to positions 4 and 6 . The powerful activating and directing effect of the -OH group, reinforced by the meta-directing -NH3+ and the o,p-directing -Cl, makes positions 4 and 6 the exclusive sites of substitution. The para-product (substitution at C4) is often favored over the ortho-product (C6) due to reduced steric hindrance, though the specific ratio can vary.

Caption: Figure 2. Influence of pH on electrophilic substitution sites.

Specific Electrophilic Substitution Reactions
ReactionTypical ReagentsPredicted Major Product(s)Notes
Nitration Conc. HNO₃, Conc. H₂SO₄2-Amino-3-chloro-4-nitrophenol & 2-Amino-3-chloro-6-nitrophenolReaction occurs under strong acid conditions; the -NH₂ group is protonated.[11] The high activation from the -OH group can lead to oxidation and the formation of tarry by-products.[8] Protection of the amino group (e.g., via acetylation) may be necessary for a clean reaction.
Halogenation Br₂ in H₂O or CCl₄; SO₂Cl₂2-Amino-5-bromo-3-chlorophenol & 2-Amino-6-bromo-3-chlorophenolReaction occurs under neutral conditions. The high reactivity may lead to polyhalogenation.[8] Controlling stoichiometry is critical.
Sulfonation Fuming H₂SO₄ (SO₃/H₂SO₄)4-Amino-5-chloro-2-hydroxybenzenesulfonic acidReaction occurs under strong acid conditions. The amino group is protonated. Sulfonation is often reversible.[11]
Friedel-Crafts Alkylation/Acylation R-Cl/AlCl₃; RCOCl/AlCl₃Reaction is not feasible.The Lewis acid catalyst (e.g., AlCl₃) will complex with the lone pair of electrons on the basic amino group, adding a positive charge to the ring.[8] This deactivates the ring so strongly that the reaction fails.[12][13]

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following generalized procedures, adapted from methods for related compounds, serve as a robust starting point for laboratory investigation.[14][15][16]

Generalized Protocol for Nitration (under Acidic Conditions)

This protocol anticipates substitution primarily at the C4 and C6 positions. Safety Note: This reaction is highly exothermic and involves corrosive, strong acids and can produce toxic gases. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Protection (Optional but Recommended):

    • Dissolve this compound (1.0 eq) in pyridine or acetic anhydride.

    • Slowly add acetic anhydride (1.1 eq) at 0 °C.

    • Stir for 1-2 hours at room temperature to form the acetanilide derivative.

    • Isolate the protected intermediate by precipitation in water, filter, and dry. This step moderates the reactivity and prevents oxidation of the amino group.[8]

  • Nitration:

    • In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, cool concentrated sulfuric acid (5-10 eq) to 0-5 °C in an ice-salt bath.

    • Slowly add the protected (or unprotected) this compound in portions, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

    • Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature between 0-5 °C.

    • After addition is complete, stir the mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • The nitro-substituted product should precipitate.

    • Filter the solid product and wash thoroughly with cold water until the washings are neutral.

    • If the amino group was protected, hydrolyze the acetyl group by refluxing the product in aqueous HCl (e.g., 5 M) until TLC shows complete conversion.

    • Neutralize the solution to precipitate the final product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitrophenol isomers.

G Figure 3. Experimental Workflow for Nitration start Start prot Protection of -NH2 (Acetylation) (Optional) start->prot diss Dissolve Substrate in conc. H2SO4 at 0°C prot->diss nitr Add Nitrating Mixture (HNO3/H2SO4) dropwise at 0-5°C diss->nitr react Stir at 0-5°C (Monitor by TLC) nitr->react workup Quench on Ice react->workup filter Filter & Wash Precipitate workup->filter deprot Deprotection (Acid Hydrolysis) (If protected) filter->deprot purify Purification (Recrystallization) filter->purify If not protected deprot->purify end End purify->end

Caption: Figure 3. A generalized workflow for the nitration of this compound.

Conclusion

The electrophilic substitution patterns of this compound are dictated by a competitive interplay between its three substituents. The molecule is highly activated towards electrophilic attack. Regioselectivity is critically dependent on the reaction pH due to the protonation of the amino group in acidic media. Under neutral conditions, substitution is predicted at C5 and C6, directed by the free amino and hydroxyl groups. Under strongly acidic conditions, the protonated amino group becomes a meta-director, leading to a convergence of directing effects towards the C4 and C6 positions. Friedel-Crafts reactions are generally not viable due to catalyst poisoning by the amino group. These predictive insights, coupled with the provided generalized protocols, offer a strategic framework for the synthetic utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Health and Safety Handling of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety protocols for chemical compounds is paramount. This guide provides a detailed overview of the handling precautions for 2-Amino-3-chlorophenol, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Pictograms:

  • alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include washing hands and skin thoroughly after handling, avoiding eating, drinking, or smoking when using the product, and wearing appropriate personal protective equipment.[2][3]

Toxicological and Physical/Chemical Properties

While extensive toxicological studies for this compound are not widely available in the public domain, the primary hazards are acute oral toxicity and serious eye irritation. The available physical and chemical data are summarized below.

PropertyValueSource
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 56962-00-6[1]
Appearance Light brown crystalline solid[4]
Solubility Insoluble in water[4]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risk of exposure.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[3] The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Eye Wash and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Wear chemical safety goggles and/or a face shield that meets ANSI Z87.1 standards.[3]
Skin Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.[3]
Respiratory If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][6]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First-Aid Measures

The following table summarizes the recommended first-aid procedures for different routes of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][5]

  • Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the material.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Clean the spill area thoroughly with soap and water.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are application-dependent, the following diagrams illustrate a general workflow for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepareWorkArea Prepare Ventilated Work Area GatherMaterials->PrepareWorkArea Weighing Weigh Compound in Fume Hood PrepareWorkArea->Weighing ReactionSetup Set up Reaction Weighing->ReactionSetup Workup Perform Reaction Work-up ReactionSetup->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal StoreCompound Store Compound Securely WasteDisposal->StoreCompound

Caption: A logical workflow for the safe handling of this compound.

FirstAidResponse First-Aid Response for this compound Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water SkinContact->WashSkin FlushEyes Flush Eyes with Water for 15 minutes EyeContact->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: A diagram outlining the first-aid response to different exposure routes.

Disposal Considerations

Waste generated from the use of this compound must be disposed of as hazardous waste.[2][5] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to be released into the environment.[3]

This guide is intended to provide a comprehensive overview of the health and safety precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most current and detailed information before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of azo dyes utilizing 2-Amino-3-chlorophenol as the primary aromatic amine for the diazo component. Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo (–N=N–) groups.[1] The synthetic process is a well-established two-step reaction involving diazotization followed by an azo coupling reaction.[1][2][3] This note offers generalized protocols that can be adapted for coupling with various aromatic compounds, such as phenols and anilines, to produce a diverse range of colored dyes. While specific quantitative data for dyes derived from this compound is not extensively available in the literature, this document presents the expected data in a structured format to guide researchers in their experimental documentation. Furthermore, visual diagrams are provided to illustrate the experimental workflow and the fundamental reaction mechanism.

Introduction

Azo dyes are one of the most widely used classes of synthetic colorants in various industries, including textiles, printing, and food.[3][4] Their popularity stems from their straightforward synthesis, cost-effectiveness, and the wide spectrum of colors that can be achieved by varying the aromatic components.[3][4] The synthesis of azo dyes fundamentally involves two key steps:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5 °C).[1][2][5]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, anilines), to form the azo dye.[1][2][6]

The choice of the primary aromatic amine and the coupling component dictates the final color and properties of the dye. This compound offers an interesting scaffold for azo dye synthesis due to the presence of both chloro and hydroxyl substituents, which can influence the final dye's color, solubility, and fastness properties.

Experimental Protocols

The following protocols provide a generalized procedure for the synthesis of azo dyes starting from this compound. Researchers should note that optimal reaction conditions may vary depending on the specific coupling component used.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • In a 250 mL beaker, prepare a solution by dissolving a specific molar amount (e.g., 0.01 mol) of this compound in a mixture of distilled water and concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous and vigorous stirring.[1]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol, a slight molar excess) in cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.[2]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[1] The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol (or other suitable phenolic coupling component)

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • Dissolve an equimolar amount (e.g., 0.01 mol) of the chosen coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.[1][2] A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethanol-water mixture).

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Synthesis and Yield of Azo Dyes Derived from this compound

Dye IDCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )% YieldMelting Point (°C)
Dye-1 PhenolC₁₂H₉ClN₂O₂248.67Data to be filledData to be filled
Dye-2 NaphtholC₁₆H₁₁ClN₂O₂302.73Data to be filledData to be filled
Dye-3 AnilineC₁₂H₁₀ClN₃O247.68Data to be filledData to be filled

Table 2: Spectroscopic Characterization of Azo Dyes

Dye IDUV-Vis (λmax, nm)FT-IR (cm⁻¹)¹H NMR (δ, ppm)
Dye-1 Data to be filledKey peaks: -N=N-, -OH, C-ClData to be filled
Dye-2 Data to be filledKey peaks: -N=N-, -OH, C-ClData to be filled
Dye-3 Data to be filledKey peaks: -N=N-, -NH₂, -OH, C-ClData to be filled

Table 3: Fastness Properties of Azo Dyes on a Specific Fabric (e.g., Polyester)

Dye IDLight Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Dye-1 Data to be filledData to be filledData to be filledData to be filled
Dye-2 Data to be filledData to be filledData to be filledData to be filled
Dye-3 Data to be filledData to be filledData to be filledData to be filled

Visualizations

The following diagrams illustrate the general workflow for the synthesis of azo dyes and the mechanism of the azo coupling reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification Amine This compound Diazotization Diazotization (HCl, NaNO₂, 0-5°C) Amine->Diazotization Coupling_Component Coupling Component (e.g., Phenol) Coupling Azo Coupling (Alkaline/Acidic Medium, 0-5°C) Coupling_Component->Coupling Diazotization->Coupling Diazonium Salt Crude_Dye Crude Azo Dye Coupling->Crude_Dye Purified_Dye Purified Azo Dye Crude_Dye->Purified_Dye Recrystallization

Caption: General workflow for the synthesis of azo dyes.

Caption: Mechanism of electrophilic azo coupling.

Conclusion

The synthesis of azo dyes from this compound follows the well-established pathway of diazotization followed by azo coupling.[1] The protocols outlined in this document provide a solid foundation for researchers to synthesize a variety of novel azo dyes. It is important to reiterate that while the general procedures are reliable, the specific reaction conditions, yields, and properties of the final products will be dependent on the chosen coupling component. Further research is required to synthesize and characterize specific azo dyes derived from this compound to fully elucidate their properties and potential applications in various fields, including materials science and drug development. Researchers are encouraged to meticulously document all experimental data to contribute to the body of knowledge on this specific class of azo dyes.

References

2-Amino-3-chlorophenol: A Key Precursor for the Synthesis of Phenoxazine-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-3-chlorophenol is a versatile aromatic building block crucial for the synthesis of various pharmaceutical compounds, particularly those possessing a phenoxazine core. The presence of amino, hydroxyl, and chloro functional groups on the aromatic ring allows for diverse chemical transformations, leading to the creation of complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of phenoxazine-based compounds, with a focus on analogs of the potent anticancer agent Actinomycin D.

Introduction

Phenoxazine and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities.[1][2] The synthesis of the phenoxazine ring system often involves the oxidative coupling of ortho-aminophenol derivatives.[2][3] this compound, with its specific substitution pattern, serves as a valuable starting material for generating chlorinated phenoxazine intermediates, which can be further elaborated into potent pharmaceutical agents. One of the most notable applications of phenoxazine-containing compounds is in the development of anticancer drugs like Actinomycin D, a well-known DNA intercalator used in chemotherapy.[4][5] The synthesis of Actinomycin D analogs allows for the exploration of structure-activity relationships and the development of new anticancer agents with improved efficacy and reduced side effects.[6][7]

Application: Synthesis of a Chlorinated 2-Aminophenoxazin-3-one Core

A key application of this compound is its use in the synthesis of a chlorinated 2-aminophenoxazin-3-one core structure. This heterocyclic system is a vital intermediate for the elaboration into more complex molecules, such as analogs of Actinomycin D. The synthesis involves an oxidative cyclization reaction where two molecules of this compound condense to form the tricyclic phenoxazinone ring.

Experimental Workflow: Synthesis of 8-Chloro-2-amino-3H-phenoxazin-3-one

The overall workflow for the synthesis of the 8-chloro-2-amino-3H-phenoxazin-3-one from this compound is depicted below.

G cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Product start This compound reaction Oxidative Dimerization start->reaction Oxidizing Agent (e.g., K3[Fe(CN)6]) purification Column Chromatography reaction->purification product 8-Chloro-2-amino-3H-phenoxazin-3-one purification->product

Caption: Synthetic workflow for 8-Chloro-2-amino-3H-phenoxazin-3-one.

Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-2-amino-3H-phenoxazin-3-one

This protocol describes the synthesis of the chlorinated phenoxazinone core from this compound via oxidative dimerization.

Materials:

  • This compound

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • In a separate beaker, prepare an aqueous solution of potassium ferricyanide (2.5 eq) and potassium hydroxide (2.0 eq).

  • Cool the methanolic solution of this compound to 0-5 °C using an ice bath.

  • Slowly add the aqueous potassium ferricyanide solution to the stirred methanolic solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-chloro-2-amino-3H-phenoxazin-3-one.

Data Presentation:

PrecursorProductOxidizing AgentSolventYield (%)Reference
2-Aminophenol2-Aminophenoxazin-3-oneK₃[Fe(CN)₆]Methanol/Water~70-80[3]
This compound 8-Chloro-2-amino-3H-phenoxazin-3-one K₃[Fe(CN)₆] Methanol/Water ~60-70 (Predicted)
2-Aminophenol2-Aminophenoxazin-3-oneO₂ (air), Cu(II) catalystMethanol/Water~50-60[3]

Note: The yield for the chlorinated analog is an educated estimate based on typical yields for the parent compound and potential steric/electronic effects of the chlorine substituent.

Application in the Synthesis of Actinomycin D Analogs

The synthesized 8-chloro-2-amino-3H-phenoxazin-3-one can serve as a key intermediate in the synthesis of novel Actinomycin D analogs. Actinomycin D is a potent anticancer agent that functions by intercalating into DNA and inhibiting transcription.[4] The phenoxazinone core is essential for its biological activity. By introducing a chlorine atom onto this core, it is possible to modulate the electronic properties and steric profile of the molecule, potentially leading to altered DNA binding affinity, improved selectivity, or a different spectrum of anticancer activity.[6][7]

Signaling Pathway: Mechanism of Action of Actinomycin D

The diagram below illustrates the mechanism of action of Actinomycin D, which involves intercalation into DNA and the subsequent inhibition of transcription.

G cluster_drug Drug Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome drug Actinomycin D (or Analog) dna DNA Double Helix drug->dna Intercalates at G-C rich regions transcription Transcription drug->transcription Blocks Elongation rna_pol RNA Polymerase rna_pol->transcription Elongation inhibition Inhibition of Protein Synthesis transcription->inhibition Leads to apoptosis Apoptosis inhibition->apoptosis Induces

Caption: Mechanism of action of Actinomycin D.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pharmaceutically relevant phenoxazine-containing compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of novel chlorinated phenoxazinone derivatives and their potential application as anticancer agents, particularly as analogs of Actinomycin D. Further investigation into the biological activities of these novel compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 7-Chloro-Benzoxazole Derivatives from 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-chloro-benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below utilize 2-Amino-3-chlorophenol as the starting material and detail its conversion into various 2-substituted-7-chlorobenzoxazoles through condensation with either aromatic aldehydes or carboxylic acids.

Introduction

Benzoxazole derivatives are a prominent class of compounds known for their wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom at the 7-position of the benzoxazole ring can significantly influence the molecule's physicochemical properties and biological activity. The following protocols offer robust and versatile methods for accessing these valuable compounds.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of benzoxazole derivatives from substituted 2-aminophenols, which are analogous to the reactions with this compound.

Table 1: Synthesis of 2-Aryl-7-chlorobenzoxazoles via Condensation with Aromatic Aldehydes

EntryAromatic Aldehyde (R-CHO)CatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehydep-Toluenesulfonic acid (p-TSA)Toluene110 (Reflux)4-6~85-95
24-Methoxybenzaldehyde[bmim]BF4 (Ionic Liquid)Solvent-free1002-4~90-98
34-NitrobenzaldehydeSamarium TriflateWater803-5~88-96
42-ChlorobenzaldehydeMontmorillonite K-10Microwave1200.5-1~80-90

Table 2: Synthesis of 2-Substituted-7-chlorobenzoxazoles via Condensation with Carboxylic Acids

EntryCarboxylic Acid (R-COOH)Condensing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzoic acidPolyphosphoric acid (PPA)Solvent-free160-1802-4~80-90
2Acetic acidMethanesulfonic acidToluene110 (Reflux)3-5~75-85
34-Chlorobenzoic acidLawesson's ReagentMicrowave1500.25-0.5~85-95
4Cyclohexanecarboxylic acidEaton's Reagent (P₂O₅/MeSO₃H)Dichloromethane40 (Reflux)6-8~70-80

Experimental Protocols

The following are detailed protocols for the synthesis of 7-chloro-benzoxazole derivatives. General laboratory safety precautions should be followed.

Protocol 1: Synthesis of 2-Aryl-7-chlorobenzoxazoles from this compound and Aromatic Aldehydes

This protocol describes a general and efficient method for the synthesis of 2-aryl-7-chlorobenzoxazoles via a condensation-cyclization reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and continue heating for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-7-chlorobenzoxazole derivative.

Protocol 2: Synthesis of 2-Substituted-7-chlorobenzoxazoles from this compound and Carboxylic Acids

This protocol details the synthesis of 2-substituted-7-chlorobenzoxazoles using polyphosphoric acid (PPA) as both a catalyst and a solvent.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) and the carboxylic acid (1.2 mmol).

  • Add polyphosphoric acid (approximately 10 times the weight of the this compound) to the flask.

  • Heat the reaction mixture with stirring in an oil bath at 160-180 °C for 2-4 hours. Monitor the reaction progress by TLC (a small aliquot can be quenched in water and extracted with ethyl acetate for TLC analysis).

  • After completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid product that precipitates is collected by vacuum filtration. If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • If extracted, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (solid or oil) can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the synthesis of 7-chloro-benzoxazole derivatives.

experimental_workflow_aldehyde cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Amino_3_chlorophenol This compound Mixing Mix with Catalyst in Toluene 2_Amino_3_chlorophenol->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Reflux Reflux with Dean-Stark Trap Mixing->Reflux Extraction Aqueous Work-up & Extraction Reflux->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product 2-Aryl-7-chlorobenzoxazole Chromatography->Product

Caption: Workflow for benzoxazole synthesis from an aldehyde.

experimental_workflow_acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Amino_3_chlorophenol_acid This compound Heating Heat in PPA 2_Amino_3_chlorophenol_acid->Heating Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Heating Quenching Quench in Ice-water Heating->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Isolation Filtration or Extraction Neutralization->Isolation Recrystallization Recrystallization or Column Chromatography Isolation->Recrystallization Product_acid 2-Substituted-7-chlorobenzoxazole Recrystallization->Product_acid

Caption: Workflow for benzoxazole synthesis from a carboxylic acid.

Application Notes and Protocols: 2-Amino-3-chlorophenol as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chlorophenol is a valuable and versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its ortho-amino and hydroxyl groups, combined with the presence of a chlorine atom on the aromatic ring, provide a unique platform for constructing complex molecular architectures with potential applications in medicinal chemistry and materials science. The chlorine substituent can influence the electronic properties and biological activity of the resulting heterocycles, making it an attractive starting material for the development of novel therapeutic agents and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzoxazoles, a prominent class of heterocycles with a broad spectrum of biological activities.

Application: Synthesis of 7-Chloro-2-methylbenzoxazoles

One of the most direct applications of this compound in heterocyclic synthesis is the preparation of substituted benzoxazoles. The reaction of this compound with β-diketones, such as acetylacetone, provides a straightforward route to 7-chloro-2-methylbenzoxazoles. These compounds are of significant interest as their scaffold is found in numerous biologically active molecules.

Biological Significance of Chlorinated Benzoxazoles

Benzoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of these compounds, often leading to improved biological efficacy. For instance, chlorinated benzoxazoles have demonstrated potent antifungal activity against various pathogenic fungi.[1][2][3][4][5]

Experimental Protocols

The following protocol is a representative example of the synthesis of a 7-chloro-2-substituted benzoxazole from this compound. This procedure is adapted from established methods for the synthesis of benzoxazoles from 2-aminophenols and β-diketones.[6][7][8]

Synthesis of 7-Chloro-2-methylbenzoxazole

This protocol details the cyclization reaction of this compound with acetylacetone, catalyzed by a combination of a Brønsted acid (p-toluenesulfonic acid monohydrate, TsOH·H₂O) and a copper salt (Copper(I) iodide, CuI).[6][7][8]

Reaction Scheme:

Materials:

  • This compound

  • Acetylacetone

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Copper(I) iodide (CuI)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%), and Copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Add acetylacetone (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 7-Chloro-2-methylbenzoxazole.

Expected Outcome:

The reaction is expected to yield the 7-Chloro-2-methylbenzoxazole product. The yield and characterization data for similar reactions are presented in the data table below.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted benzoxazoles from the corresponding 2-aminophenols and β-diketones, as reported in the literature.[6] This data is provided for comparative purposes to indicate the expected efficiency of the described protocol.

2-Aminophenol Derivativeβ-DiketoneProductYield (%)
2-AminophenolAcetylacetone2-Methylbenzoxazole82
2-Amino-4-chlorophenolAcetylacetone5-Chloro-2-methylbenzoxazole78
2-Amino-4-methylphenolAcetylacetone2,5-Dimethylbenzoxazole85
2-Amino-5-nitrophenolAcetylacetone2-Methyl-6-nitrobenzoxazole64
2-Amino-4,6-dichlorophenolAcetylacetone5,7-Dichloro-2-methylbenzoxazole75

Visualizations

Experimental Workflow for the Synthesis of 7-Chloro-2-methylbenzoxazole

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, TsOH·H₂O, and CuI in a flask add_solvent Add anhydrous Acetonitrile start->add_solvent add_reagent Add Acetylacetone add_solvent->add_reagent heat Heat to 80°C and stir for 16 hours add_reagent->heat cool Cool to room temperature heat->cool quench Quench with NaHCO₃ solution cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify end_node Pure 7-Chloro-2-methylbenzoxazole purify->end_node

Caption: Experimental workflow for the synthesis of 7-Chloro-2-methylbenzoxazole.

Proposed Mechanism for Benzoxazole Formation

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates aminophenol This compound enamine Enamine Intermediate aminophenol->enamine Condensation (-H₂O) diketone Acetylacetone (enol form) diketone->enamine cyclized Cyclized Hemiaminal enamine->cyclized Intramolecular Cyclization product 7-Chloro-2-methylbenzoxazole cyclized->product Dehydration (-H₂O)

Caption: Proposed mechanism for the acid-catalyzed synthesis of 7-Chloro-2-methylbenzoxazole.

Antifungal Activity Logical Pathway

antifungal_pathway start Chlorinated Benzoxazole Derivative target Fungal Cell start->target interaction Interaction with Fungal-Specific Target (e.g., enzyme, membrane) target->interaction disruption Disruption of Essential Cellular Process interaction->disruption effect Inhibition of Fungal Growth or Cell Death disruption->effect

Caption: Logical pathway for the antifungal action of chlorinated benzoxazoles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-chlorophenol is a chemical intermediate used in the synthesis of various pharmaceutical and chemical products. As a potential process-related impurity or starting material, its accurate and reliable quantification is critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of such aromatic compounds due to its specificity, sensitivity, and robustness.[1][2][3]

This application note provides a comprehensive protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][5][6]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical Formula C₆H₆ClNOPubChem[7]
Molecular Weight 143.57 g/mol PubChem[7]
Predicted XlogP 1.8PubChem[7]
IUPAC Name This compoundPubChem[7]

Note: The XlogP value suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode.

Experimental Protocols

Materials and Instrumentation
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data Software (CDS): For instrument control, data acquisition, and processing.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Orthophosphoric acid (H₃PO₄).

    • Water (HPLC grade or ultrapure).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Protocol 1: Standard and Sample Solution Preparation
  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Method Development and Optimization

The logical workflow for method development is illustrated below.

hplc_method_development_workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization start Define Analytical Goal (Quantify this compound) info Review Analyte Properties (pKa, logP, UV Spectra) start->info selection Select Initial Conditions (C18 Column, ACN/Buffer) info->selection optimization Optimize Separation: - Mobile Phase Ratio - Buffer pH - Flow Rate - Temperature selection->optimization Scouting Runs peak_check Assess Peak Shape & Resolution (Tailing < 1.5, Rs > 2) optimization->peak_check peak_check->optimization Re-optimize if needed suitability System Suitability Testing (SST) peak_check->suitability Criteria Met validation Perform Method Validation (ICH Q2(R2) Parameters) suitability->validation final_method Finalized & Documented Analytical Method validation->final_method

Caption: Workflow for HPLC Method Development and Validation.

Optimized Chromatographic Conditions (Proposed)

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 4.5 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale: A C18 column is suitable for this moderately nonpolar compound.[8][9] A phosphate buffer at pH 4.5 ensures the amino group is protonated, which can improve peak shape for basic compounds.[10] Acetonitrile is chosen as the organic modifier, and a 1.0 mL/min flow rate is standard. Detection at 280 nm is a common choice for phenolic compounds.[2][9]

Protocol 3: Method Validation (per ICH Q2(R2) Guidelines)

The developed method must be validated to demonstrate its suitability.[5][11]

1. System Suitability:

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

2. Specificity:

  • Procedure: Inject the diluent (blank), a placebo (if applicable), the Working Standard Solution, and a sample solution spiked with the analyte.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations of this compound, for example, from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy (Recovery):

  • Procedure: Analyze, in triplicate, a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The LOQ should be determined with acceptable precision and accuracy.

7. Robustness:

  • Procedure: Deliberately vary critical method parameters one at a time and assess the effect on the results.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: System suitability parameters must be met, and the results should not be significantly affected by the changes.

Data Presentation

All quantitative data from the method validation should be summarized for clear interpretation.

Table 1: System Suitability Results (Example)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2112543211.128540
25.2212587651.138510
35.2112498701.128620
45.2212601231.148490
55.2112555431.138580
Mean 5.2112557241.138548
%RSD 0.10%0.35%--
Criteria -≤ 2.0% ≤ 1.5 ≥ 2000
Result Pass Pass Pass Pass

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte retention time.
Linearity (r²) ≥ 0.999
Range 50% to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
    Repeatability≤ 2.0%
    Intermediate Precision≤ 2.0%
LOQ (%RSD) ≤ 10.0%
Robustness System suitability passes under all varied conditions.

References

Application Note: Derivatization of 2-Amino-3-chlorophenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 2-Amino-3-chlorophenol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of polar amino (-NH₂) and hydroxyl (-OH) functional groups, this compound exhibits poor volatility and chromatographic performance. Derivatization is a critical step to block these active hydrogen sites, thereby increasing the analyte's volatility and thermal stability, and improving peak shape and sensitivity.[1][2] This document outlines two robust and widely used derivatization techniques: Silylation and Acylation . These protocols are designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a chemical intermediate and potential impurity or metabolite of various pharmaceutical and industrial compounds. Accurate and sensitive quantification is essential for quality control, environmental assessment, and toxicological studies. Gas chromatography coupled with mass spectrometry offers high resolution and specificity, but its application to polar compounds like this compound is limited.[1]

Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[3] The primary goals of derivatizing this compound are:

  • Increase Volatility: By replacing the polar O-H and N-H bonds with non-polar groups, the boiling point is lowered.[1]

  • Improve Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces tailing.[2]

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally significant fragments in the mass spectrometer, aiding in identification.

This note provides two effective protocols: silylation using BSTFA, a common and powerful silylating agent, and acylation using TFAA for a stable, fluorinated derivative.

Principle of Derivatization

Both the amino and hydroxyl groups of this compound contain "active" hydrogens that can be replaced.

  • Silylation: This is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both phenols and amines.[1][3] The reaction is typically fast and produces a di-TMS derivative of this compound.

  • Acylation: This method introduces an acyl group (e.g., trifluoroacetyl) to the amino and hydroxyl functions, forming a stable amide and ester, respectively. Trifluoroacetic anhydride (TFAA) is a potent acylation reagent that yields derivatives with excellent chromatographic properties and high electron capture detector response if needed.

Figure 1. General scheme for the derivatization of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Silylation Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst

  • Acylation Reagent: Trifluoroacetic anhydride (TFAA)

  • Solvents: Acetonitrile, Pyridine, Ethyl Acetate (Anhydrous, GC grade)

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

  • GC-MS system with autosampler

Protocol 1: Silylation with BSTFA + 1% TMCS

This is the most common and generally effective method for compounds with both hydroxyl and amine groups.[3]

  • Sample Preparation: Pipette an aliquot of the sample extract or standard solution containing this compound into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to remove all moisture, as it can deactivate the silylating reagent.[3]

  • Reagent Addition: Add 100 µL of Acetonitrile (or Pyridine) to reconstitute the dried residue. Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This method produces stable trifluoroacetyl derivatives.

  • Sample Preparation: Pipette the sample or standard solution into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of Ethyl Acetate and 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes.

  • Post-Reaction Evaporation: Allow the vial to cool. Uncap and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 200 µL of Ethyl Acetate.

  • Analysis: The sample is ready for GC-MS analysis. Inject 1 µL.

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of the derivatized this compound. These may require optimization for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (1 min)
Injection Volume1 µL
Oven ProgramInitial: 80°C, hold for 1 min. Ramp: 10°C/min to 280°C. Hold: 5 min.[5]
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-500) for identification. Selected Ion Monitoring (SIM) for quantification.

Expected Results and Data

Derivatization significantly alters the properties of this compound. The TMS-derivative will have a molecular weight of 287 g/mol (143.5 + 2 * 72.1), while the TFA-derivative will have a molecular weight of 335.5 g/mol (143.5 + 2 * 96). This shift is readily observable in the mass spectrum.

Analyte FormMolecular Weight ( g/mol )VolatilityExpected Retention TimeKey Mass Fragments (m/z)
Underivatized this compound143.5LowPoor/No ElutionN/A
di-TMS Derivative287.6High~12-16 minM+ (287), M-15 (loss of CH₃), fragments for TMS groups
di-TFA Derivative335.5High~14-18 minM+ (335), fragments showing loss of CF₃, COCF₃

Note: Retention times are estimates and highly dependent on the specific GC system and conditions.

Experimental_Workflow start Start: Sample/Standard in Solution prep 1. Aliquot into Reaction Vial start->prep dry 2. Evaporate to Dryness (Nitrogen Stream) prep->dry reagent 3. Add Solvent and Derivatization Reagent (e.g., BSTFA or TFAA) dry->reagent react 4. Cap, Vortex, and Incubate (e.g., 70°C for 30 min) reagent->react cool 5. Cool to Room Temperature react->cool inject 6. Inject into GC-MS System cool->inject analysis 7. Chromatographic Separation & Mass Spectrometric Detection inject->analysis process 8. Data Acquisition and Processing analysis->process end End: Quantification & Identification process->end

Figure 2. Experimental workflow for derivatization and GC-MS analysis.

Conclusion

The protocols provided in this application note offer robust and reliable methods for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA is a versatile and highly effective single-step method, while acylation with TFAA provides a stable alternative. Proper derivatization is a critical step to achieve the necessary sensitivity, selectivity, and reproducibility for the quantification of this compound in various matrices. The choice of the specific derivatization method should be guided by the analytical goals, matrix complexity, and available instrumentation.

References

Application of 2-Amino-3-chlorophenol in the Synthesis of Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chlorophenol is a versatile aromatic building block with key functional groups—an amino group, a hydroxyl group, and a chloro substituent—that make it a valuable precursor in the synthesis of a variety of organic ligands and their subsequent metal complexes. The presence of both amino and hydroxyl moieties in an ortho position allows for the formation of stable bidentate or polydentate Schiff base ligands upon condensation with aldehydes or ketones. These ligands can then coordinate with a wide range of transition metal ions to form stable metal complexes with diverse geometries and interesting chemical properties. The chloro-substituent can further modulate the electronic properties and lipophilicity of the resulting complexes, potentially influencing their catalytic activity and biological efficacy. While direct literature on the metal complexes of this compound is limited, extensive research on analogous substituted aminophenol-based metal complexes provides a strong foundation for exploring its potential applications.

This document provides detailed application notes and protocols for the synthesis of metal complexes using Schiff base ligands derived from this compound and its analogues. The protocols are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for researchers. The potential applications of these complexes in catalysis and as antimicrobial agents are also discussed, supported by data from related systems.

Application Notes

The primary application of this compound in coordination chemistry lies in its use as a precursor for Schiff base ligands. Schiff bases derived from this compound are expected to act as bidentate or polydentate ligands, coordinating with metal ions through the phenolic oxygen and the imine nitrogen atoms. The resulting metal complexes have potential applications in several fields:

  • Catalysis: Metal complexes with Schiff base ligands are known to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and C-C coupling reactions. The electronic properties of the ligand, influenced by the chloro substituent, can fine-tune the catalytic activity of the metal center. For instance, copper(II) complexes of Schiff bases derived from 2-aminophenol have been shown to catalyze the aerobic oxidation of 2-aminophenol itself, mimicking the activity of phenoxazinone synthase.[1][2]

  • Biological Activity: Many Schiff base metal complexes exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5][6][7] The chelation of the metal ion to the ligand often enhances the biological activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes. The presence of the chloro group in this compound-derived complexes may further enhance this lipophilicity and, consequently, the antimicrobial potency.

  • Chemosensors: The ability of Schiff base ligands to selectively bind with specific metal ions can be exploited in the development of chemosensors. The binding event can lead to a detectable change in the spectroscopic properties (e.g., UV-Vis or fluorescence) of the molecule.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of Schiff base ligands from this compound (or its analogues) and their subsequent complexation with transition metal ions. These protocols are based on methodologies reported for similar chloro-substituted aminophenol derivatives.[8][9]

Protocol 1: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde

This protocol describes the synthesis of N-(salicylidene)-2-amino-3-chlorophenol.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • To this solution, add salicylaldehyde (1 mmol) dissolved in 10 mL of ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid Schiff base ligand is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.

  • The purity of the synthesized ligand can be checked by its melting point and spectroscopic techniques such as FT-IR and ¹H NMR.

Protocol 2: Synthesis of a Metal(II) Complex with the Schiff Base Ligand

This protocol describes the general procedure for the synthesis of a metal(II) complex (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the Schiff base ligand synthesized in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Metal(II) acetate or chloride salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the solution of the ligand with constant stirring.

  • Adjust the pH of the solution to ~7-8 by adding a dilute solution of sodium acetate or triethylamine, if necessary, to facilitate deprotonation of the phenolic group and complex formation.

  • Reflux the reaction mixture for 2-4 hours.

  • The colored precipitate of the metal complex will form. Cool the mixture to room temperature.

  • Collect the solid complex by filtration, wash it thoroughly with methanol to remove any unreacted ligand and metal salt, and then dry it in a vacuum desiccator.

  • The synthesized metal complex can be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.

Data Presentation

The following tables summarize typical characterization data for Schiff base metal complexes derived from substituted aminophenols, which can be expected to be similar for complexes derived from this compound.

Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorM.p. (°C)Yield (%)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand (L) C₁₃H₁₀ClNO₂247.68Yellow>20085-
[Cu(L)₂] C₂₆H₁₈Cl₂CuN₂O₄556.88Green>3007810.5
[Ni(L)₂] C₂₆H₁₈Cl₂N₂NiO₄552.03Brown>3007512.1
[Co(L)₂] C₂₆H₁₈Cl₂CoN₂O₄552.27Reddish Brown>3007211.8
[Zn(L)₂] C₂₆H₁₈Cl₂N₂O₄Zn558.72Yellow>3008015.2

Note: Data is hypothetical and based on typical values for analogous compounds.

Table 2: Key FT-IR Spectral Data (cm⁻¹) of a Representative Schiff Base Ligand and its Metal Complexes

Compoundν(O-H)ν(C=N)ν(C-O) (phenolic)ν(M-N)ν(M-O)
Ligand (L) ~3400~1620~1280--
[Cu(L)₂] -~1605~1310~510~450
[Ni(L)₂] -~1608~1315~515~455
[Co(L)₂] -~1602~1312~508~448
[Zn(L)₂] -~1610~1318~518~458

Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) and ν(C-O) bands upon complexation indicate the coordination of the ligand to the metal ion through the phenolic oxygen and imine nitrogen.

Table 3: Electronic Spectral Data and Magnetic Moments of Representative Metal Complexes

Compoundλ_max (nm)AssignmentMagnetic Moment (B.M.)Proposed Geometry
[Cu(L)₂] ~620, ~380²B₁g → ²A₁g, LMCT1.85Distorted Octahedral
[Ni(L)₂] ~580, ~410³A₂g → ³T₁g(P), LMCT3.10Octahedral
[Co(L)₂] ~550, ~400⁴T₁g(F) → ⁴T₁g(P), LMCT4.95Octahedral
[Zn(L)₂] ~390LMCTDiamagneticOctahedral

Note: Data is hypothetical and based on typical values for analogous compounds.

Mandatory Visualization

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_application Applications start This compound + Aldehyde/Ketone reaction1 Condensation Reaction (Ethanol, Reflux, H+ catalyst) start->reaction1 ligand Schiff Base Ligand reaction1->ligand reaction2 Complexation Reaction (Methanol, Reflux) ligand->reaction2 metal_salt Metal(II) Salt (e.g., Cu, Ni, Co, Zn) metal_salt->reaction2 complex Metal Complex reaction2->complex catalysis Catalysis complex->catalysis antimicrobial Antimicrobial Studies complex->antimicrobial

Caption: General workflow for the synthesis and application of metal complexes derived from this compound.

Caption: Coordination of a Schiff base ligand to a central metal ion.

References

Application Notes and Protocols for Reactions Involving 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for reactions involving 2-Amino-3-chlorophenol, a key intermediate in the synthesis of various heterocyclic compounds. The following sections outline a representative experimental setup for the synthesis of a chlorinated phenoxazine derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols provided are based on established methodologies for analogous aminophenol reactions and are intended to serve as a comprehensive guide for researchers.

Synthesis of a Chlorinated Benzophenoxazine Derivative

This protocol details the synthesis of a chlorinated benzophenoxazine derivative via the condensation reaction of this compound with 2,3-dichloro-1,4-naphthoquinone. This reaction is a common and effective method for constructing the phenoxazine core.

Experimental Protocol: Synthesis of 8-Chloro-5H-benzo[a]phenoxazin-5-one

Materials:

  • This compound (FW: 143.57 g/mol )

  • 2,3-Dichloro-1,4-naphthoquinone (FW: 227.05 g/mol )

  • Anhydrous Sodium Acetate (FW: 82.03 g/mol )

  • Ethanol

  • Deionized Water

  • Toluene

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.44 g, 10 mmol) and 2,3-dichloro-1,4-naphthoquinone (2.27 g, 10 mmol).

  • Solvent and Base Addition: Add ethanol (100 mL) and anhydrous sodium acetate (1.64 g, 20 mmol) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 6-8 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture or a toluene/DMF solvent system to yield the desired 8-Chloro-5H-benzo[a]phenoxazin-5-one as a colored solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 8-Chloro-5H-benzo[a]phenoxazin-5-one.

ParameterExpected Value
Reactants
This compound1.44 g (10 mmol)
2,3-Dichloro-1,4-naphthoquinone2.27 g (10 mmol)
Anhydrous Sodium Acetate1.64 g (20 mmol)
Product
Product Name8-Chloro-5H-benzo[a]phenoxazin-5-one
Molecular FormulaC₁₆H₈ClNO₂
Molecular Weight281.70 g/mol
Theoretical Yield2.82 g
Reaction Conditions
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time6-8 hours
Analytical Data
AppearanceColored solid
Expected Yield75-85%
Melting PointTo be determined experimentally
Spectroscopic DataConsistent with the proposed structure

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 8-Chloro-5H-benzo[a]phenoxazin-5-one.

experimental_workflow cluster_reaction Reaction cluster_process Processing cluster_purification Purification cluster_final Final Product A Combine Reactants: This compound 2,3-Dichloro-1,4-naphthoquinone Sodium Acetate in Ethanol B Reflux (6-8 hours) A->B C Cool to Room Temperature B->C D Vacuum Filtration C->D E Wash with Cold Ethanol & Water D->E F Recrystallization (Ethanol/Water) E->F G Drying under Vacuum F->G H Characterization (MP, NMR, MS) G->H I 8-Chloro-5H-benzo[a]phenoxazin-5-one H->I

Experimental workflow for the synthesis of a chlorinated benzophenoxazine.
Proposed Reaction Pathway

The diagram below outlines the proposed signaling pathway for the condensation reaction.

reaction_pathway reactant1 This compound intermediate Nucleophilic Attack & Intermediate Formation reactant1->intermediate reactant2 2,3-Dichloro-1,4-naphthoquinone reactant2->intermediate cyclization Intramolecular Cyclization & HCl Elimination intermediate->cyclization product 8-Chloro-5H-benzo[a]phenoxazin-5-one cyclization->product base Sodium Acetate (Base) base->intermediate Catalyst

Proposed reaction pathway for benzophenoxazine synthesis.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 2-Amino-3-chlorophenol, an important intermediate in the pharmaceutical and chemical industries.[1][2] The document outlines a representative industrial-scale synthetic protocol, presents key quantitative data, and details necessary safety and handling procedures.

Introduction

This compound (CAS No. 56962-00-6) is a versatile chemical intermediate. Its molecular structure, featuring an amino group, a phenolic hydroxyl group, and a chlorine atom on a benzene ring, makes it a valuable building block for complex organic molecules.[1] It serves as a crucial component in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] For instance, it is a key intermediate in the preparation of certain tyrosine kinase inhibitors used in anticancer therapies.[2] Given its industrial significance, efficient and scalable synthesis methods are of paramount importance.

This document details a two-step synthesis route, which is a common approach for producing substituted aminophenols. The process involves the nitration of a chlorophenol precursor followed by the reduction of the nitro group to an amino group.

Synthesis Pathway

The overall synthesis of this compound can be represented by the following workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction m_chlorophenol m-Chlorophenol nitration_reaction Nitration Reaction m_chlorophenol->nitration_reaction conc_hno3 Concentrated Nitric Acid conc_hno3->nitration_reaction solvent Acetate Solvent solvent->nitration_reaction intermediate 3-Chloro-2-nitrophenol nitration_reaction->intermediate Substitution Reaction reduction_reaction Reduction Reaction intermediate->reduction_reaction reducing_agent Reducing Agent (e.g., Hydrazine Hydrate) reducing_agent->reduction_reaction catalyst Catalyst (e.g., Ferrous Sulfate) catalyst->reduction_reaction final_product This compound reduction_reaction->final_product Reduction of Nitro Group

Caption: Workflow for the synthesis of this compound.

Quantitative Data for Synthesis

The following tables summarize quantitative parameters for the synthesis of aminophenols, providing a basis for process development and optimization.

Table 1: Nitration of m-Chlorophenol

ParameterValueReference
Reactants
m-Chlorophenol1 part (by mass)[3]
Concentrated HNO₃As required[3]
Acetate Solvent4 - 8 parts (by volume)[3]
Reaction Conditions
TemperatureControlled, typically low
Product
Intermediate3-Chloro-2-nitrophenol[3]
Melting Point41°C - 42°C[3]

Table 2: Reduction of Nitrophenols (Representative Examples)

ParameterValueCompound SynthesizedReference
Reactants
4-Chloro-2-nitrophenol34.7 g (0.2 mole)2-Amino-4-chlorophenol[4]
Iron Shavings50 g2-Amino-4-chlorophenol[4]
2N Hydrochloric Acid25 mL2-Amino-4-chlorophenol[4]
Reaction Conditions
TemperatureBoiling water bath2-Amino-4-chlorophenol[4]
Duration>1.5 hours2-Amino-4-chlorophenol[4]
Product
Yield~90% (26 g)2-Amino-4-chlorophenol[4]

Table 3: Purity and Yield Data from a Continuous Flow Process for an Isomer

ParameterValueCompound SynthesizedReference
Starting Material Sulfanilic Acid4-Amino-3-chlorophenol[5]
Process Diazotization, Coupling, Reduction4-Amino-3-chlorophenol[5]
Final Product Yield 81.91% - 83.09%4-Amino-3-chlorophenol[5]
Final Product Purity 99.15% - 99.22%4-Amino-3-chlorophenol[5]

Experimental Protocols

The following are detailed protocols for the large-scale synthesis of this compound. These are representative methods and may require optimization based on specific plant capabilities and safety assessments.

Protocol 1: Synthesis of 3-Chloro-2-nitrophenol (Nitration)

Materials:

  • m-Chlorophenol

  • Concentrated Nitric Acid (HNO₃)

  • Acetate solvent (e.g., ethyl acetate)

  • Water

  • Column chromatography supplies

Procedure:

  • In a suitable reactor, dissolve m-chlorophenol in the acetate solvent. The ratio of solvent volume (mL) to m-chlorophenol mass (g) should be between 4:1 and 8:1.[3]

  • Cool the mixture to a controlled low temperature.

  • Slowly add concentrated nitric acid to the reaction mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed until completion, monitoring by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography to yield 3-chloro-2-nitrophenol.[3]

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • 3-Chloro-2-nitrophenol

  • Hydrazine hydrate

  • Ferrous sulfate

  • Alcohol (e.g., ethanol)

  • Water

Procedure:

  • Prepare a mixed solvent of alcohol and water in a high-capacity reactor.

  • Add 3-chloro-2-nitrophenol and ferrous sulfate to the mixed solvent.[3]

  • Heat the mixture and then add hydrazine hydrate portion-wise to control the exothermic reaction.

  • After the addition is complete, maintain the reaction at an elevated temperature until the reduction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter to remove the catalyst.

  • The filtrate is concentrated to remove the alcohol.

  • The aqueous solution is then extracted with a suitable organic solvent.

  • The organic layers are combined, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield crude this compound.

  • The crude product can be further purified by recrystallization.

Safety and Handling

This compound and related compounds are hazardous chemicals that require strict safety protocols.

General Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible.[6][7]

  • Avoid inhalation of dust and vapors.[8]

  • Wash hands thoroughly after handling.[6]

Hazard Statements:

  • Harmful if swallowed or if inhaled.[8]

  • Causes serious eye irritation.[9]

  • Causes skin irritation.[6]

  • Suspected of causing genetic defects.[8]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[6]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Industrial Applications

This compound is a key starting material and intermediate in several industrial sectors:

  • Pharmaceuticals: It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for targeted cancer therapies.[2]

  • Agrochemicals: It is used in the manufacturing of pesticides, herbicides, and fungicides to enhance crop protection.[1]

  • Dyes and Pigments: The compound is utilized in the production of various colorants.[1]

The versatility of this compound ensures its continued importance in the development of new and innovative chemical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-chlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 3-chloro-2-nitrophenol.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:

  • Incomplete Reduction: The reduction of the nitro group is a critical step. Ensure the reducing agent is active and used in sufficient stoichiometric excess.

    • For catalytic hydrogenation: The catalyst may be poisoned or deactivated. Ensure the quality of the catalyst and the absence of catalyst poisons in your starting material or solvent. The reaction may also require optimization of pressure, temperature, and reaction time.

    • For metal/acid reduction (e.g., Fe/HCl): The metal powder's surface area is crucial. Use finely powdered and freshly activated metal. The acid concentration also plays a role in the reaction rate.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Dehalogenation: The chloro-substituent can be removed during reduction, especially in catalytic hydrogenation. This can sometimes be mitigated by modifying the catalyst or reaction conditions.

    • Over-reduction: While less common for this substrate, harsh conditions could potentially lead to the reduction of the phenol group.

    • Polymerization/Decomposition: Aminophenols can be susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of air. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and purify the product promptly after the reaction.

  • Product Loss During Workup and Purification:

    • This compound has some solubility in water. Ensure that during aqueous workup, the pH is adjusted appropriately to minimize its solubility in the aqueous phase before extraction. Salting out the aqueous layer can also improve extraction efficiency.

    • During purification by column chromatography or recrystallization, ensure the chosen solvent system is optimal to prevent significant product loss.

Q2: I am observing a significant amount of dehalogenated byproduct (2-aminophenol). How can I minimize this?

A2: Dehalogenation is a known side reaction in the reduction of halogenated nitroaromatics, particularly during catalytic hydrogenation. Here are some strategies to suppress it:

  • Catalyst Choice: Platinum-based catalysts are often effective for nitro group reduction. Palladium catalysts, while also active, can sometimes promote dehalogenation to a greater extent. The choice of catalyst support can also influence selectivity.

  • Reaction Conditions:

    • Temperature and Pressure: Milder reaction conditions (lower temperature and hydrogen pressure) generally favor the reduction of the nitro group over dehalogenation.[1]

    • pH Control: Maintaining a slightly acidic pH during the hydrogenation can help to suppress dehalogenation.[1]

  • Additives: The addition of certain inhibitors can selectively poison the catalyst sites responsible for dehalogenation. For instance, the use of vanadium compounds has been reported to prevent the accumulation of hydroxylamines, which can lead to purer products.[2]

Q3: The purity of my final product is low, even after purification. What are the likely impurities and how can I remove them?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted Starting Material (3-chloro-2-nitrophenol): This indicates an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.

  • Dehalogenated Product (2-aminophenol): As discussed in Q2, this arises from a common side reaction. Careful selection of reaction conditions is key to minimizing its formation.

  • Isomeric Impurities: If the initial nitration of m-chlorophenol is not regioselective, you may have other chloro-nitrophenol isomers that are subsequently reduced. Purification of the nitrated intermediate is crucial.

  • Oxidation/Polymerization Products: Aminophenols are prone to oxidation, which can result in colored impurities. It is important to handle the product under an inert atmosphere and store it protected from light and air.

Purification Strategies:

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from starting material and byproducts. A patent for a similar compound suggests column purification is a viable method.[3]

  • Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited. The product can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH with a base. A similar procedure is described for the workup of 2-amino-4-chlorophenol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for the synthesis of this compound?

A1: The most frequently cited method involves a two-step process:

  • Nitration of m-chlorophenol: m-chlorophenol is reacted with a nitrating agent (e.g., nitric acid) in a suitable solvent to produce 3-chloro-2-nitrophenol.

  • Reduction of 3-chloro-2-nitrophenol: The resulting nitro compound is then reduced to the corresponding amine. Common reduction methods include:

    • Catalytic Hydrogenation: Using catalysts such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-Acid Reduction: Employing metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[5]

    • Transfer Hydrogenation: Using hydrazine hydrate in the presence of a catalyst like ferrous sulfate.[3]

Q2: Are there any safety precautions I should be aware of during this synthesis?

A2: Yes, several safety precautions are essential:

  • Nitration: The nitration of phenols can be a highly exothermic and potentially hazardous reaction. It is crucial to control the temperature carefully, typically by using an ice bath, and to add the nitrating agent slowly.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas before introducing hydrogen. Use a properly functioning pressure reactor and adhere to all safety protocols for handling hydrogen.

  • Reagents: Handle all chemicals, including m-chlorophenol, nitric acid, and the final product, with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood.

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reduction of 3-chloro-2-nitrophenol to this compound can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The product, being an amine, might require visualization with specific stains (e.g., ninhydrin) if it is not UV-active.

  • Color Change: The starting material, 3-chloro-2-nitrophenol, is typically a colored compound (yellowish), while the product, this compound, is often a lighter-colored solid. A distinct color change in the reaction mixture can be a good visual indicator of the reaction's progression. For instance, in a similar reduction, the disappearance of the yellow color of the reaction liquid signals the completion of the reaction.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information about the conversion of the starting material and the formation of the product and any byproducts.

Data Presentation

Table 1: Comparison of Reduction Methods for Chloro-nitrophenols

MethodReducing AgentCatalyst/AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Metal/Acid Reduction of 3-chloro-4-nitrophenolIron powderAcetic AcidEthanol801688[5]
Transfer Hydrogenation of 3-chloro-2-nitrophenolHydrazine hydrateFerrous sulfateAlcohol/Water100-120Not SpecifiedHigh[3]
Metal/Acid Reduction of 4-chloro-2-nitrophenolCast iron shavingsHydrochloric AcidWaterBoiling water bath>1.5~90[4]
Catalytic Hydrogenation of 4-chloro-2-nitrophenolHydrogen gas1% Pt/CNot Specified25-40Not SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transfer Hydrogenation of 3-chloro-2-nitrophenol

This protocol is adapted from a patented procedure for the synthesis of 3-chloro-2-aminophenol.[3]

Step A: Nitration of m-chlorophenol to 3-chloro-2-nitrophenol

  • In a reaction vessel, dissolve m-chlorophenol in an acetate solvent (e.g., ethyl acetate). The suggested volume-to-mass ratio is 4-8 mL of solvent per gram of m-chlorophenol.

  • Cool the solution in an ice bath to maintain a low temperature.

  • Slowly add concentrated nitric acid to the cooled solution while stirring vigorously. The molar ratio of m-chlorophenol to nitric acid should be carefully controlled.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude 3-chloro-2-nitrophenol by column chromatography.

Step B: Reduction of 3-chloro-2-nitrophenol to this compound

  • In a round-bottom flask equipped with a reflux condenser, prepare a mixed solvent of an alcohol (e.g., ethanol) and water (volume ratio of 1:1 to 1.5:1).

  • Add 3-chloro-2-nitrophenol and ferrous sulfate to the solvent. The molar ratio of 3-chloro-2-nitrophenol to ferrous sulfate should be approximately 1:0.03-0.06.

  • Heat the mixture to reflux (100-120°C).

  • Slowly add hydrazine hydrate to the refluxing mixture. The molar ratio of 3-chloro-2-nitrophenol to hydrazine hydrate should be in the range of 1:1.3-1.8.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and perform an appropriate workup, which may include filtration to remove inorganic salts, extraction with an organic solvent, and solvent evaporation.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start_node Low Yield of This compound decision_node decision_node start_node->decision_node Analyze Potential Causes process_node1 process_node1 decision_node->process_node1 Incomplete Reaction? process_node2 process_node2 decision_node->process_node2 Side Reactions (e.g., Dehalogenation)? process_node3 process_node3 decision_node->process_node3 Product Loss During Workup? process_node process_node solution_node solution_node solution_node1 Improve Reaction Conversion process_node1->solution_node1 Verify reducing agent activity. Optimize reaction time/temp. Monitor reaction completion (TLC). solution_node2 Minimize Byproduct Formation process_node2->solution_node2 Use milder conditions. Change catalyst (e.g., Pt-based). Control pH. solution_node3 Enhance Product Recovery process_node3->solution_node3 Optimize extraction pH. Use salting out. Choose appropriate purification solvent. Experimental_Workflow start_material m-Chlorophenol process1 Nitration (HNO3, Acetate Solvent) start_material->process1 Step 1 intermediate 3-Chloro-2-nitrophenol process2 Reduction (Hydrazine Hydrate, FeSO4) intermediate->process2 Step 2 final_product This compound process process purification purification purification1 Column Chromatography process1->purification1 purification1->intermediate Purified Intermediate purification2 Recrystallization or Column Chromatography process2->purification2 purification2->final_product Final Product

References

Technical Support Center: Purification of Crude 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3-chlorophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Purified product is colored (e.g., pink, brown, or dark). Oxidation of the aminophenol functional group by atmospheric oxygen.Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Note that this may slightly reduce the overall yield.[1]• Use of Reducing Agents: Introduce a small quantity of a reducing agent, such as sodium dithionite or sodium metabisulfite, during the workup or purification to prevent oxidation.[1]• Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
No crystals form upon cooling during recrystallization. The solution is not saturated (too much solvent was used).• Concentrate the solution by carefully boiling off some of the solvent.[1]• Induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod.[1]• Add a seed crystal of pure this compound.[1]
An oily product forms instead of crystals. The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound is excessively soluble in the selected solvent.• Select a solvent with a lower boiling point.[1]• Utilize a solvent in which the compound has lower solubility.[1]• Employ a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until turbidity is observed, then heat to redissolve and cool slowly.
Low recovery yield after recrystallization. The compound has significant solubility in the cold solvent. Too much cold solvent was used for washing the crystals.• Extend the cooling time or cool the solution to a lower temperature in an ice-salt bath.[1]• Use a minimal amount of ice-cold solvent to wash the crystals.[1]
Inconsistent or poor separation in column chromatography. Inappropriate solvent system (eluent). Co-elution of impurities.Optimize the Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities.• Gradient Elution: Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Streaking or tailing of the spot on a TLC plate. The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase (silica gel).• Increase the polarity of the eluent system.• Add a small amount of a modifying agent to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related aminophenol preparations include starting materials, by-products from side reactions (such as regioisomers), and oxidation products.[2] Given its structure, potential impurities could include isomers like 4-Amino-3-chlorophenol or 6-Amino-3-chlorophenol, as well as products of oxidation which often present as colored polymeric materials.[3]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities and for obtaining a highly crystalline final product.[1]

  • Column chromatography is ideal for separating the desired product from significant quantities of impurities, especially those with different polarities.[4]

  • Acid-base extraction can be a useful preliminary purification step to separate the amphoteric this compound from neutral organic impurities.[1]

Q3: My purified this compound discolors over time. How can I prevent this?

A3: Discoloration upon storage is typically due to oxidation.[3] To ensure stability, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a refrigerated temperature (2-8 °C) to protect it from light and oxygen.[3]

Q4: Can I use a rotary evaporator to dry the purified this compound?

A4: Yes, a rotary evaporator can be used to remove residual solvent. However, due to the potential for oxidation, it is advisable to use moderate temperatures and to backfill the apparatus with an inert gas once the solvent has been removed. For final drying, a vacuum oven at a gentle temperature is recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on general procedures for purifying aminophenol compounds.[1]

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Potential solvents include toluene, or mixtures like ethanol/water or ethyl acetate/hexane.[1][3][5]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the selected hot solvent. Stir and continue to add small portions of hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approximately 1-2% by weight of the solute).[3] Heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point and assess the purity using an appropriate analytical method such as HPLC.[6][7]

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure and should be optimized using TLC first.

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for aminophenols is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the this compound.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Run the column by passing the eluent through it. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₆ClNO[8]
Molecular Weight143.57 g/mol [8]
AppearanceSolid (form may vary)-
CAS Number56962-00-6[8]

Table 2: Suggested Solvents for Recrystallization

Solvent/SystemRationaleReference
TolueneA potential solvent for aminophenols.[3][3]
Ethanol/WaterA common polar solvent system for compounds with hydrogen bonding capabilities.
Ethyl Acetate/HexaneA versatile system where ethyl acetate acts as the solvent and hexane as the anti-solvent.[5][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Storage crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom acid_base Acid-Base Extraction crude->acid_base Optional Pre-purification analysis Purity Analysis (HPLC, MP) recrystallization->analysis column_chrom->analysis acid_base->recrystallization acid_base->column_chrom storage Store under Inert Gas (2-8 °C, Protected from Light) analysis->storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization_issues Recrystallization Troubleshooting cluster_solutions Solutions start Crude Product (Colored/Impure) recrystallization Attempt Recrystallization start->recrystallization no_crystals No Crystals Form recrystallization->no_crystals Issue oily_product Oily Product recrystallization->oily_product Issue colored_crystals Crystals are Colored recrystallization->colored_crystals Issue pure_product Pure Product recrystallization->pure_product Success concentrate Concentrate Solution Add Seed Crystal no_crystals->concentrate change_solvent Change Solvent Use Solvent/Anti-solvent oily_product->change_solvent charcoal Use Activated Charcoal Work under Inert Atmosphere colored_crystals->charcoal

References

identifying by-products in the synthesis of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of 2-Amino-3-chlorophenol. The focus is on the identification and characterization of potential by-products.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a two-step process. The first step involves the electrophilic nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol. The second step is the reduction of the nitro group of 3-chloro-2-nitrophenol to an amino group, yielding the final product.

Q2: What are the potential by-products I should be aware of during this synthesis?

By-products can arise from both the nitration and reduction steps.

  • Nitration Step By-products:

    • Isomeric Mononitro-chlorophenols: The nitration of m-chlorophenol can result in a mixture of isomers.

    • Dinitro-chlorophenols: Under harsh conditions, over-nitration can occur, leading to the formation of dinitrated products.

    • Unreacted Starting Material: Incomplete reaction will leave residual m-chlorophenol.

  • Reduction Step By-products:

    • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction can result in the presence of 3-chloro-2-nitrosophenol and N-(3-chloro-2-hydroxyphenyl)hydroxylamine.

    • Bimolecular Condensation Products: Under certain reduction conditions, intermediates can dimerize to form azoxy, azo, or hydrazo compounds.

    • Dehalogenated Product: Depending on the reduction method, particularly with some forms of catalytic hydrogenation, the chlorine atom may be removed, leading to the formation of 2-aminophenol.

    • Unreacted Starting Material: Incomplete reduction will leave residual 3-chloro-2-nitrophenol.

Q3: Which analytical techniques are recommended for identifying these by-products?

A combination of chromatographic and spectroscopic techniques is ideal for the comprehensive identification and quantification of by-products.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from isomers, unreacted starting materials, and non-volatile by-products. A UV detector is typically used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile by-products. The mass spectrometer allows for the determination of the molecular weight and fragmentation patterns, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of isolated by-products.

By-product Summary

The following table summarizes the potential by-products that may be encountered during the synthesis of this compound.

By-product Name Molecular Formula Molecular Weight ( g/mol ) Origin
Nitration By-products
m-ChlorophenolC₆H₅ClO128.56Unreacted Starting Material
3-Chloro-4-nitrophenolC₆H₄ClNO₃173.55Isomer
3-Chloro-6-nitrophenolC₆H₄ClNO₃173.55Isomer
5-Chloro-2-nitrophenolC₆H₄ClNO₃173.55Isomer
3-Chloro-2,4-dinitrophenolC₆H₃ClN₂O₅218.55Over-nitration
3-Chloro-2,6-dinitrophenolC₆H₃ClN₂O₅218.55Over-nitration
Reduction By-products
3-Chloro-2-nitrophenolC₆H₄ClNO₃173.55Unreacted Starting Material
3-Chloro-2-nitrosophenolC₆H₄ClNO₂157.55Incomplete Reduction
N-(3-chloro-2-hydroxyphenyl)hydroxylamineC₆H₆ClNO₂159.57Incomplete Reduction
2,2'-Azoxy-6,6'-dichlorodiphenolC₁₂H₈Cl₂N₂O₃311.12Condensation Product
2-AminophenolC₆H₇NO109.13Dehalogenation

Troubleshooting Guide

Problem: My final product shows low purity after the reduction step, with multiple peaks in the HPLC chromatogram.

This is a common issue that can be addressed by systematically identifying the impurities and adjusting the reaction conditions accordingly.

Troubleshooting Workflow

G Troubleshooting Low Purity A Low Purity of This compound B Analyze sample by HPLC-UV and LC-MS A->B C Identify molecular weights of impurity peaks B->C D Compare with potential by-products table C->D E Impurity matches 3-Chloro-2-nitrophenol D->E Match Found F Impurity is an isomer of the final product D->F Match Found G Impurity is 2-Aminophenol (dehalogenated) D->G Match Found H Optimize reduction conditions: - Increase reducing agent concentration - Extend reaction time - Increase reaction temperature E->H I Optimize nitration conditions: - Adjust temperature - Change solvent - Purify intermediate before reduction F->I J Choose a milder reducing agent (e.g., avoid harsh catalytic hydrogenation conditions) G->J

Caption: A logical workflow for troubleshooting low purity in the synthesis of this compound.

Q&A for Troubleshooting

Q: My HPLC analysis shows a significant peak corresponding to the molecular weight of 3-Chloro-2-nitrophenol. What should I do?

A: This indicates incomplete reduction of your starting material.

  • Possible Cause: Insufficient reducing agent, reaction time is too short, or the reaction temperature is too low.

  • Solution:

    • Increase the molar equivalents of the reducing agent.

    • Extend the reaction time and monitor the reaction progress by TLC or HPLC.

    • If applicable to your reduction method, moderately increase the reaction temperature.

Q: I have identified an impurity with the same molecular weight as my product but with a different retention time. What is the likely cause?

A: This suggests the presence of an isomer, likely carried over from the nitration step. The reduction of an isomeric nitrophenol will produce the corresponding aminophenol isomer.

  • Possible Cause: Non-selective nitration of m-chlorophenol.

  • Solution:

    • Optimize the nitration reaction conditions to favor the formation of the desired 3-chloro-2-nitrophenol isomer. This can involve adjusting the reaction temperature, the concentration of nitric and sulfuric acids, and the choice of solvent.

    • Purify the 3-chloro-2-nitrophenol intermediate by column chromatography or recrystallization before proceeding to the reduction step.

Q: LC-MS analysis reveals the presence of a compound with a molecular weight of 109.13 g/mol . What is this by-product and how can I avoid it?

A: This molecular weight corresponds to 2-Aminophenol, which is the dehalogenated by-product.

  • Possible Cause: The reduction conditions are too harsh, causing the cleavage of the carbon-chlorine bond. This is more common with certain types of catalytic hydrogenation.

  • Solution:

    • Switch to a milder reducing agent. Metal-acid reductions (e.g., Fe/HCl) or transfer hydrogenation with hydrazine hydrate in the presence of a catalyst like Pd/C under controlled conditions can be more selective.

    • If using catalytic hydrogenation, screen different catalysts (e.g., Raney Nickel might be a better choice than Pd/C for substrates where dehalogenation is a concern) and optimize the hydrogen pressure and temperature.[1]

Experimental Protocols

Protocol 1: HPLC Method for By-product Analysis

This protocol provides a general starting point for the separation of this compound from its potential by-products. Method optimization will likely be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Protocol 2: GC-MS Method for Volatile By-product Analysis

This method is suitable for identifying volatile impurities such as unreacted m-chlorophenol.

Parameter Condition
Column TG-5SilMS (or equivalent 5% phenyl polysiloxane) (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 50 - 450 amu

Visualized Pathways and Workflows

Synthesis Pathway and By-product Formation

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A m-Chlorophenol B 3-Chloro-2-nitrophenol (Intermediate) A->B HNO3, H2SO4 C Isomeric Nitro-chlorophenols (By-product) A->C Side Reaction D Dinitro-chlorophenols (By-product) B->D Over-nitration E This compound (Final Product) B->E Reducing Agent F Nitroso/Hydroxylamine Intermediates (By-product) B->F Incomplete Reduction H 2-Aminophenol (Dehalogenation By-product) B->H Side Reaction G Azo/Azoxy Compounds (By-product) F->G Condensation

Caption: Synthetic pathway for this compound, highlighting key by-products.

Analytical Workflow for By-product Identification

G Analytical Workflow A Crude Reaction Mixture B Sample Preparation (Dilution/Extraction) A->B C HPLC-UV Analysis B->C E LC-MS Analysis B->E G GC-MS Analysis B->G D Quantify known impurities and product C->D K Final Impurity Profile D->K F Determine Molecular Weight of unknown peaks E->F I Isolate unknown by-product (Prep-HPLC) F->I If necessary F->K H Identify volatile impurities G->H H->K J Structural Elucidation (NMR) I->J J->K

Caption: A standard analytical workflow for the identification and characterization of by-products.

References

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for coupling reactions involving 2-Amino-3-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the molecule's structure:

  • Catalyst Inhibition : The primary amino group (-NH₂) is a Lewis base and can coordinate to the palladium catalyst, inhibiting its activity.[1]

  • Low Reactivity of C-Cl Bond : The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds. This makes the initial oxidative addition step in the catalytic cycle more difficult and often requires more active catalyst systems.[1][2]

  • Dual Nucleophilicity : The substrate contains two potential nucleophilic sites: the amino group and the phenolic hydroxyl group. This can lead to side reactions, such as O-arylation (ether formation), competing with the desired N-arylation or C-C coupling.[2][3]

  • Steric Hindrance : The ortho-positioning of the amino and chloro groups can create steric hindrance, potentially slowing down the reaction rate and requiring specific, bulky ligands to facilitate the coupling.[4]

Q2: How can I prevent side reactions at the phenolic -OH group?

A2: Protecting the hydroxyl group is a common strategy to prevent unwanted O-arylation. Standard protecting groups for phenols, such as TBDMS (tert-butyldimethylsilyl) or MOM (methoxymethyl), can be employed. This ensures the coupling reaction occurs selectively at the desired position (either C-N or C-C coupling).[2]

Q3: Which type of palladium-catalyzed reaction is best for forming a C-N bond with this compound?

A3: The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide.[3] The development of specialized, bulky, and electron-rich phosphine ligands has made it possible to effectively couple even challenging substrates like aryl chlorides.[3][5]

Q4: What is the recommended approach for C-C bond formation with this substrate?

A4: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds between an aryl halide and an organoboron compound (like a boronic acid).[6] Similar to the Buchwald-Hartwig reaction, successful Suzuki couplings with aryl chlorides require robust catalyst systems, often employing electron-rich, sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[1][7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Possible Cause Recommended Solution Citation
Inactive Catalyst System Aryl chlorides require highly active catalysts. Switch from first-generation catalysts like Pd(PPh₃)₄ to more robust systems. Use palladium pre-catalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[1][8]
Catalyst Inhibition The amino group can poison the catalyst. Consider protecting the amino group with a Boc (tert-butyloxycarbonyl) group, which can be removed after the coupling. Alternatively, use ligands specifically designed to resist inhibition.[1][9]
Inappropriate Base or Solvent The choice of base and solvent is critical. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is common. Screen solvents like toluene, dioxane, or THF. Ensure solvents are anhydrous and degassed.[1][2][5]
Insufficient Temperature C-Cl bond activation is often the rate-limiting step and may require higher temperatures (typically 80-120 °C) to proceed efficiently.[5][10]
Problem 2: Significant Side Product Formation

Symptom: Multiple spots are observed on TLC, or MS analysis indicates products with incorrect masses.

Side Product Identification Cause & Solution Citation
Hydrodehalogenation Product mass corresponds to 2-aminophenol (starting material minus chlorine).The palladium catalyst reacts with a hydride source (e.g., solvent, base). Solution: Ensure the reaction is under a strictly inert atmosphere. Use solvents less prone to acting as hydride sources. Choose bases like K₃PO₄ or Cs₂CO₃ over NaOtBu in sensitive cases.[1][9]
Homocoupling (Suzuki) Product mass corresponds to a biaryl formed from the boronic acid coupling with itself.This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Solution: Thoroughly degas all solvents and reagents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.[1]
Phenol Coupling (O-Arylation) Product mass corresponds to the formation of a diaryl ether.The phenolic hydroxyl group acts as a nucleophile. Solution: Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM, or benzyl) prior to the coupling reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • SPhos or XPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane (or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[1]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (if coupling with another amine, one of the amino groups must be protected)

  • Aryl or alkyl amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene (or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and NaOtBu to an oven-dried Schlenk flask.[5]

  • Add the this compound (or its protected derivative) and the coupling amine partner to the flask.

  • Remove the flask from the glovebox (if used) and add the degassed solvent via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low or No Yield Observed cat_check 1. Check Catalyst System start->cat_check ligand_check 2. Screen Ligands & Base cat_check->ligand_check sol_cat Use active pre-catalyst (e.g., XPhos Pd G3/G4) for Aryl-Cl cat_check->sol_cat protect_check 3. Consider Protecting Groups ligand_check->protect_check sol_ligand Try bulky, e--rich ligands (XPhos, SPhos) and screen bases (K3PO4, NaOtBu, Cs2CO3) ligand_check->sol_ligand cond_check 4. Optimize Conditions protect_check->cond_check sol_protect Protect -NH2 with Boc Protect -OH with TBDMS to prevent side reactions protect_check->sol_protect sol_cond Increase temperature (80-120°C) Ensure anhydrous/degassed solvent Confirm inert atmosphere cond_check->sol_cond end_node Improved Yield cond_check->end_node

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add center pd2_halide L_n(Ar)Pd(II)-Cl add->pd2_halide amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord + HNR'R'', Base pd2_amide L_n(Ar)Pd(II)-NR'R'' amine_coord->pd2_amide reductive_elim Reductive Elimination pd2_amide->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elim->product reactant1 Ar-Cl reactant1->add

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add center pd2_halide L_n(Ar)Pd(II)-Cl ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal + Ar'-B(OH)2, Base pd2_aryl L_n(Ar)Pd(II)-Ar' transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product reactant1 Ar-Cl reactant1->ox_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[6]

References

degradation pathways of 2-Amino-3-chlorophenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-3-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for degrading this compound in a laboratory setting?

A1: The primary experimental methods for the degradation of this compound and related chloro-aromatic compounds are microbial degradation, photocatalytic degradation, and Advanced Oxidation Processes (AOPs). Bacterial degradation offers an eco-friendly approach, while photocatalysis and AOPs are chemical methods that utilize highly reactive radicals for rapid degradation.[1][2][3]

Q2: I am observing a brown discoloration of my this compound solution before starting my experiment. What is the cause and how can I prevent it?

A2: The discoloration is likely due to auto-oxidation, a common issue with aminophenols and catechols, which are susceptible to reacting with atmospheric oxygen. This process can be accelerated by exposure to light, higher pH, and the presence of metal ions. To prevent this, it is recommended to prepare fresh solutions before each experiment, use degassed solvents, and store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light.

Q3: My degradation results are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can stem from several factors. A primary cause is the degradation of the starting material, this compound, prior to the experiment, leading to variability in its initial concentration and purity. Other factors include fluctuations in experimental conditions such as temperature, pH, light intensity (for photocatalysis), and microbial culture health (for biodegradation). Ensuring consistent storage and handling of the compound and precise control of all experimental parameters is crucial.

Q4: What are the expected major intermediates in the degradation of this compound?

A4: While specific literature on this compound is limited, based on the degradation pathways of similar compounds like 2-chlorophenol and other chloroaminophenols, the initial steps likely involve either deamination (removal of the amino group) or hydroxylation to form 3-chlorocatechol .[2][4] This intermediate is then expected to undergo ring cleavage.

Q5: How can I monitor the degradation of this compound and the formation of its byproducts?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the concentration of this compound and its aromatic intermediates over time. To identify unknown intermediates, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed after derivatization of the samples.

Troubleshooting Guides

Troubleshooting Experimental Setups
ProblemPossible CauseRecommended Solution
Low Degradation Efficiency Incorrect pH of the reaction mixture.Optimize the pH of the solution. For many AOPs, a lower pH (around 3) is favorable, while microbial systems often prefer a neutral pH.
Insufficient catalyst concentration or light intensity (Photocatalysis).Increase the catalyst loading or use a higher intensity light source. Ensure the light source's emission spectrum is appropriate for the chosen photocatalyst.
Presence of radical scavengers in the reaction matrix.If using non-purified water, dissolved organic matter or certain ions can consume the reactive radicals. Consider using purified water for initial experiments.
Low activity of microbial culture (Biodegradation).Ensure the microbial consortium is properly acclimated to the target compound. Check for nutrient limitations or the presence of toxic co-contaminants.
Reaction Stalls Prematurely Deactivation of the catalyst.In photocatalysis, the catalyst surface can become fouled. Try washing the catalyst or using a fresh batch.
Accumulation of inhibitory intermediates.Some degradation byproducts can be more toxic to microorganisms than the parent compound. Monitor intermediate concentrations and their potential inhibitory effects.
Depletion of the oxidizing agent (AOPs).Ensure a sufficient and continuous supply of the oxidant (e.g., H₂O₂, persulfate) throughout the experiment.
Troubleshooting HPLC Analysis
ProblemPossible CauseRecommended Solution
Peak Tailing for this compound Secondary interactions between the basic amine group and acidic silanol groups on the HPLC column.[5]Lower the mobile phase pH to 2.5-3.5 using an additive like formic or phosphoric acid to protonate the amine group and reduce interaction with the stationary phase.[5]
Overloading of the column.Dilute the sample or reduce the injection volume.[6]
Ghost Peaks in Chromatogram Contamination in the mobile phase, sample, or carryover from previous injections.[7]Use high-purity solvents, prepare fresh mobile phases daily, and implement a robust needle and column wash step between injections.[7]
Baseline Drift or Noise Changes in mobile phase composition or temperature fluctuations.[7]Degas the mobile phase thoroughly. Use a column oven to maintain a stable temperature. Ensure the detector lamp is stable.[7]
Inconsistent Retention Times Poor column equilibration or pump issues.Ensure the column is adequately equilibrated with the mobile phase before injection. Check the HPLC pump for pressure fluctuations.

Experimental Protocols & Data

Protocol 1: Bacterial Degradation of this compound

This protocol is adapted from methodologies used for the degradation of other chlorophenols and chloroaminophenols.[2][3]

1. Culture Preparation:

  • Prepare a minimal salt medium (MSM) containing essential minerals and trace elements.

  • Inoculate the MSM with a bacterial consortium known for degrading aromatic compounds, or a specific strain if isolated.

  • Acclimate the culture by gradually introducing low concentrations of this compound as the sole carbon and energy source.

2. Degradation Experiment:

  • In a series of sterile flasks, add 100 mL of MSM.

  • Spike the flasks with a stock solution of this compound to a final concentration of 50 mg/L.

  • Inoculate the flasks with the acclimated bacterial culture (e.g., 5% v/v).

  • Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots for analysis.

3. Sample Analysis:

  • Centrifuge the collected aliquots to remove bacterial cells.

  • Analyze the supernatant for the concentration of this compound and potential intermediates using HPLC.

Protocol 2: Photocatalytic Degradation of this compound

This protocol is based on typical conditions for the photocatalytic degradation of 2-chlorophenol.[8][9]

1. Reactor Setup:

  • Use a batch photoreactor equipped with a UV lamp or a visible light source, depending on the photocatalyst.

  • Ensure the reactor is equipped with a magnetic stirrer for continuous mixing.

2. Degradation Experiment:

  • Prepare an aqueous solution of this compound (e.g., 20 mg/L).

  • Add the photocatalyst (e.g., 1.0 g/L of TiO₂) to the solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At specific time points, collect samples from the reactor.

3. Sample Analysis:

  • Filter the samples through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.

  • Analyze the filtrate using HPLC to determine the concentration of this compound.

Quantitative Data (Illustrative Examples)

Table 1: Example Data for Bacterial Degradation of 2-Chlorophenol (100 mg/L initial concentration)

Time (hours)2-Chlorophenol Concentration (mg/L)Degradation (%)
01000
246535
482872
72595
96<1>99

Table 2: Example Data for Photocatalytic Degradation of 4-Chlorophenol

Irradiation Time (hours)Catalyst4-Chlorophenol Concentration (mg/L)Degradation (%)
0Cu₂O250
1Cu₂O15.538
2Cu₂O7.271.2
3Cu₂O2.590
4Cu₂O1.2595

Note: The data in these tables are illustrative and based on studies of related compounds. Actual degradation rates for this compound will vary depending on the specific experimental conditions.

Degradation Pathways & Experimental Workflow

Proposed Bacterial Degradation Pathway

The proposed bacterial degradation pathway for this compound is inferred from known pathways of similar molecules. The initial step is hypothesized to be a deamination or hydroxylation event, leading to the formation of 3-chlorocatechol. This intermediate is a known metabolite in the degradation of 2-chlorophenol and can be further processed via ortho- or meta-cleavage pathways.[2][4]

This compound This compound 3-Chlorocatechol 3-Chlorocatechol This compound->3-Chlorocatechol Deamination / Hydroxylation cis,cis-Muconate derivatives cis,cis-Muconate derivatives 3-Chlorocatechol->cis,cis-Muconate derivatives Ring Cleavage (ortho or meta) TCA Cycle Intermediates TCA Cycle Intermediates cis,cis-Muconate derivatives->TCA Cycle Intermediates Further Metabolism

Caption: Proposed bacterial degradation pathway for this compound.

Experimental Workflow for Degradation Studies

The following diagram illustrates a general workflow for conducting and analyzing the degradation of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Media / Catalyst Suspension Prepare Media / Catalyst Suspension Incubate / Irradiate Incubate / Irradiate Prepare Media / Catalyst Suspension->Incubate / Irradiate Collect Samples at Time Intervals Collect Samples at Time Intervals Incubate / Irradiate->Collect Samples at Time Intervals Sample Preparation (Filter / Centrifuge) Sample Preparation (Filter / Centrifuge) Collect Samples at Time Intervals->Sample Preparation (Filter / Centrifuge) HPLC / GC-MS Analysis HPLC / GC-MS Analysis Sample Preparation (Filter / Centrifuge)->HPLC / GC-MS Analysis Data Interpretation Data Interpretation HPLC / GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for degradation studies.

References

preventing oxidation of 2-Amino-3-chlorophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of 2-Amino-3-chlorophenol. By implementing the recommended procedures, you can minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent oxidation?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon.[1] The container should be stored in a refrigerator at 2-8°C.[1]

Q2: My this compound has turned from a white or off-white powder to a brown or purplish color. What does this indicate?

A2: A change in color, particularly to brown or purplish hues, is a clear visual indicator of degradation.[1][2] This discoloration is primarily due to oxidation, which is accelerated by exposure to air (oxygen) and light.[1][3]

Q3: How does the degradation of this compound impact its use in experiments?

A3: The use of degraded this compound can introduce impurities into your reaction, leading to several adverse outcomes. These include the formation of unintended side products, lower yields of the desired product, and difficulties in purification. In the context of drug development, using compromised starting materials can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Q4: Can I still use this compound that has discolored?

A4: It is strongly advised against using discolored this compound without prior purification. The colored impurities can interfere with your reaction and compromise the quality of your results. For discolored material, purification by recrystallization is recommended before use.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration (browning/purplish tint) of the solid Oxidation due to exposure to air and/or light.[1][2][3]Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C.[1] For material that has already discolored, purify it by recrystallization with activated charcoal before use (see Experimental Protocol 2).
Inconsistent experimental results or low yields Use of degraded starting material containing impurities.[1]Always use this compound that has been stored under the recommended conditions. Verify the purity of the material using a suitable analytical method, such as HPLC, before your experiment (see Experimental Protocol 1).
Poor solubility of the compound in the reaction solvent Presence of insoluble polymeric degradation products.Filter the solution to remove any insoluble material. To prevent this in the future, ensure proper storage to minimize the formation of degradation products.

Quantitative Data on Oxidation

Table 1: Effect of Temperature on the Pseudo-First-Order Rate Constant (k') for the Auto-oxidation of 2-Aminophenol in Aqueous Solution (pH 9.85)

Temperature (°C)Rate Constant (k') (s⁻¹)
251.18 x 10⁻⁵
301.69 x 10⁻⁵
403.32 x 10⁻⁵
506.20 x 10⁻⁵

Data adapted from a study on the auto-oxidation of 2-aminophenol in air-saturated aqueous solutions. The oxidation of solid this compound will have different kinetics but is expected to show a similar trend of accelerated degradation at higher temperatures.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization and validation are recommended for specific applications.

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid (for MS compatibility)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare a sample solution with a similar concentration to the standard solution by dissolving the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/water mixture with acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 280 nm)

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks in the sample chromatogram indicates impurities or degradation products.

Protocol 2: Purification of Discolored this compound by Recrystallization

Objective: To remove colored impurities from oxidized this compound.

Materials:

  • Discolored this compound

  • Activated charcoal

  • A suitable solvent system (e.g., ethanol/water or toluene)

  • Standard laboratory glassware for recrystallization and filtration

Procedure:

  • Solvent Selection: On a small scale, test the solubility of the compound in different solvents to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, dissolve the discolored this compound in a minimal amount of the chosen hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to prevent bumping.

  • Heating and Filtration: Gently reflux the mixture for 15-30 minutes. Perform a hot filtration through a fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step should be done quickly to avoid premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

  • Purity Check: Assess the purity of the recrystallized product by its appearance (should be a white to off-white solid) and by an analytical technique such as HPLC (as described in Protocol 1).

Degradation Pathway and Prevention Workflow

The primary degradation pathway for this compound during storage is autoxidation. This process is initiated by the presence of oxygen and is accelerated by light and heat. The oxidation likely proceeds through the formation of a quinoneimine intermediate, which can then polymerize to form colored, insoluble impurities.

Oxidation_Prevention_Workflow Oxidation Prevention and Mitigation Workflow for this compound cluster_storage Proper Storage cluster_assessment Quality Assessment cluster_mitigation Mitigation of Degradation storage Store this compound inert Inert Atmosphere (Nitrogen or Argon) storage->inert dark Protect from Light (Opaque Container) storage->dark cold Refrigerate (2-8°C) storage->cold assess Assess Purity Before Use storage->assess Upon retrieval from storage visual Visual Inspection (Check for Discoloration) assess->visual hplc HPLC Analysis (Protocol 1) assess->hplc degraded Discolored/ Impure Material visual->degraded If discoloration is observed use Use in Experiment visual->use If pure (no discoloration) hplc->degraded If purity is low hplc->use If purity is high purify Purify by Recrystallization (Protocol 2) degraded->purify purify->hplc Re-assess purity

Caption: Workflow for preventing and addressing the oxidation of this compound.

Oxidation_Pathway Proposed Oxidation Pathway of this compound A This compound C₆H₆ClNO B Radical Intermediate A->B Oxidation (O₂, light, heat) C 2-Imino-3-chloro-1,4-benzoquinone (Quinoneimine) B->C Further Oxidation D Polymeric Impurities (Colored Products) C->D Polymerization

Caption: Proposed autoxidation pathway leading to the formation of colored impurities.

References

Technical Support Center: Resolving Solubility Issues of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with 2-Amino-3-chlorophenol in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: When encountering solubility issues, consider the following systematic approach:

  • Solvent Choice : Verify that the chosen solvent is appropriate. If your reaction conditions allow, switch to a more polar solvent.

  • Temperature Adjustment : Gently warming the reaction mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.[1][2]

  • pH Modification (for aqueous or protic media) : If your reaction is not sensitive to pH, adjusting the pH can dramatically enhance solubility. Adding a small amount of acid will protonate the amino group, while a base will deprotonate the phenolic hydroxyl group, forming a more soluble salt.[3][4]

  • Co-solvent System : Employing a co-solvent is a highly effective strategy. A small amount of a "good" solvent (like DMSO) can be used to dissolve the compound before diluting it with the bulk reaction solvent.[3][5]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of this compound in aqueous media is highly dependent on pH.

  • Acidic Conditions : At a low pH, the amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This positively charged species is significantly more soluble in water and other polar protic solvents.[3][4]

  • Neutral Conditions : Near its isoelectric point, the molecule exists in its neutral form, which exhibits the lowest aqueous solubility.

  • Basic Conditions : At a high pH, the phenolic hydroxyl group (-OH) is deprotonated to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.[3][4]

Q4: Can I use a co-solvent to dissolve this compound in a non-polar reaction solvent?

A4: Yes, this is a common and effective technique. If your primary reaction solvent is non-polar or has low polarity (e.g., dichloromethane, toluene, or tetrahydrofuran), you can first dissolve the this compound in a minimal amount of a polar aprotic co-solvent in which it is highly soluble, such as DMSO or DMF. This concentrated solution is then added to the bulk reaction mixture. It is crucial to use the smallest effective volume of the co-solvent to avoid potential interference with your reaction.[3]

Q5: Will increasing the temperature always improve the solubility of this compound?

A5: For most solid organic compounds, including this compound, solubility in a liquid solvent increases with temperature.[1][2] This is because the dissolution process is typically endothermic, meaning it requires energy to overcome the crystal lattice energy of the solid. Applying heat provides this energy. However, it is essential to be cautious of the thermal stability of this compound and other reactants in your system to prevent degradation at elevated temperatures.[4]

Troubleshooting Guides

Problem: this compound precipitates out of the reaction mixture upon addition of another reagent.
  • Possible Cause 1: Change in Solvent Polarity. The addition of a less polar reagent or solvent can decrease the overall polarity of the reaction medium, causing the polar this compound to precipitate.

    • Solution: Consider pre-dissolving the incoming reagent in a small amount of the reaction solvent before its addition to the main reaction mixture. Alternatively, a small amount of a co-solvent could be added to the main reaction to maintain solubility.

  • Possible Cause 2: In-situ Salt Formation and Precipitation. If the added reagent is acidic or basic, it could react with the this compound to form a salt that is insoluble in the organic solvent.

    • Solution: If a salt is formed, a different solvent system where the salt is soluble might be necessary. Alternatively, if the salt formation is not part of the desired reaction, consider using a non-reactive base or acid for any necessary pH adjustments, or protect the amino or hydroxyl group prior to the reaction.

Problem: The reaction is sluggish or does not proceed, and undissolved this compound is visible.
  • Possible Cause: Insufficient concentration of the dissolved reactant. The reaction rate is dependent on the concentration of the reactants in the solution phase. If the majority of the this compound is undissolved, the reaction will be very slow or may not start at all.

    • Solution 1: Enhance Solubility. Follow the recommendations in the FAQs to improve solubility, such as gentle heating, or using a co-solvent system.

    • Solution 2: Phase-Transfer Catalysis. In a biphasic system (e.g., an aqueous solution of a this compound salt and an organic solvent with another reactant), a phase-transfer catalyst can be used to shuttle the aminophenol into the organic phase to react.

Data Presentation

Table 1: Qualitative Solubility Profile and Suggested Co-Solvent Systems for this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale & Notes
Polar Aprotic DMSO, DMFHighThese solvents are highly effective at solvating polar molecules containing hydrogen-bonding groups.
Polar Protic Water, Methanol, EthanolModerate to HighThe molecule can form hydrogen bonds with protic solvents. Solubility in water is highly pH-dependent.[1][2]
Ethers Tetrahydrofuran (THF)Low to ModerateLess polar than alcohols, but can still solvate the molecule to some extent.
Halogenated Dichloromethane (DCM)LowLimited solubility due to lower polarity. A co-solvent is often required.[3]
Aromatic TolueneVery LowNon-polar solvent, poor choice for dissolving this polar compound.

Table 2: Suggested Co-Solvent Systems for Reactions in Low-Polarity Solvents

Primary SolventSuggested Co-SolventTypical Starting Ratio (v/v)Considerations
Dichloromethane (DCM)DMSO or DMF20:1 to 10:1Ensure the co-solvent is compatible with all reagents and reaction conditions.[3]
Tetrahydrofuran (THF)DMSO10:1A good option for improving solubility in an ether-based medium.[3]
Acetonitrile (ACN)Methanol or Water10:1 to 5:1Only suitable for reactions where a protic co-solvent is tolerated.[3]
TolueneIsopropanol (IPA)10:1 to 5:1May require gentle warming to achieve full dissolution.[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Weigh : Accurately weigh the desired amount of this compound.

  • Suspend : Add the solid to a volume of deionized water that is approximately 80% of the final desired volume. Stir to create a suspension. The solid is not expected to dissolve completely at neutral pH.

  • pH Adjustment :

    • For an acidic stock solution : Slowly add 1M HCl dropwise while continuously stirring. The solid will dissolve as the amino group is protonated. Aim for a pH below 4 for complete dissolution.[3]

    • For a basic stock solution : Slowly add 1M NaOH dropwise while continuously stirring. The solid will dissolve as the phenolic hydroxyl group is deprotonated. Aim for a pH above 11 for complete dissolution.[3]

  • Adjust Volume : Once the solid is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Verify pH : Check the pH of the final solution and make any necessary minor adjustments.

Protocol 2: Small-Scale Co-Solvent Screening for Organic Reactions
  • Aliquot : In several small, dry vials, place a few milligrams of this compound.

  • Primary Solvent Addition : To each vial, add a fixed volume (e.g., 200 µL) of the intended primary reaction solvent (e.g., DCM, THF, ACN). Vortex and observe for dissolution.

  • Co-solvent Titration : To the vials where the solid did not dissolve, add a high-solubility co-solvent (e.g., DMSO or DMF) dropwise (e.g., in 10 µL increments). Vortex after each addition.

  • Determine Ratio : Record the volume of co-solvent required to achieve complete dissolution. This provides an approximate ratio of primary solvent to co-solvent needed for your reaction.[3]

  • Control Reaction : It is highly recommended to run a control reaction that includes the determined amount of co-solvent to ensure it does not negatively impact the reaction outcome.

Visualizations

Caption: A logical workflow for troubleshooting solubility issues.

Caption: Ionization states of this compound at different pH values.

References

troubleshooting peak tailing in HPLC analysis of 2-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 2-Amino-3-chlorophenol

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the HPLC analysis of this compound. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing is a common issue that can compromise the accuracy of quantification and the resolution between adjacent peaks.[3][4] The symmetry of a peak is often measured by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1 indicates tailing.[5]

Q2: Why is my this compound peak tailing?

A2: this compound is a polar compound with a basic amino group, making it susceptible to several interactions that cause peak tailing in reversed-phase HPLC. The most common causes include:

  • Secondary Silanol Interactions: The basic amino group can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[1][3][5][6] This secondary retention mechanism leads to delayed elution for some analyte molecules, resulting in a tailing peak.[2][5]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the amino group, the analyte can exist in both ionized (protonated) and non-ionized forms, leading to peak distortion.[1][7][8]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing poor peak shape.[3][6][9]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause the separated peak to broaden and tail.[1][3]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the sample flow path, leading to tailing for all peaks.[5][9][10]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[11][12][13]

  • At Low pH (e.g., pH < 3): The amino group will be fully protonated (positively charged), and the residual silanol groups on the column will also be protonated (neutral). This minimizes the undesirable ionic interactions, often leading to improved peak symmetry.[4][5][9][14]

  • At Mid-range pH (e.g., pH 4-7): Silanol groups become ionized (negatively charged), creating strong electrostatic interactions with the protonated amino group of the analyte. This is often the worst pH range for peak tailing.[1][14]

  • At High pH (e.g., pH > 8, using a pH-stable column): The amino group will be in its neutral, free-base form. This can also lead to good peak shape, as the ionic interaction with silanols is eliminated.[11] However, standard silica columns are not stable at high pH; a hybrid or specialized high-pH stable column is required.[4][11]

Q4: What type of HPLC column is best for analyzing this compound?

A4: To minimize peak tailing, it is recommended to use a modern, high-purity, Type B silica column.[2] Specific recommendations include:

  • End-capped Columns: These columns have their residual silanol groups chemically bonded (capped) to reduce their activity and interaction with basic analytes.[1][5]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the residual silanols and can provide alternative selectivity.

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, improving pH stability and reducing silanol activity, which can lead to better peak shapes for basic compounds.[2]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment & System Check

Question: Are all peaks in the chromatogram tailing or only the this compound peak?

  • If all peaks are tailing: The issue is likely mechanical or related to the system setup.

    • Check for Extra-Column Volume: Ensure tubing is as short as possible with a narrow internal diameter. Check all fittings for proper connection to avoid dead volume.[1][3]

    • Inspect Column for Voids/Blockage: A void at the column inlet or a blocked frit can cause uniform peak distortion.[9][10] Consider flushing the column in the reverse direction (if permitted by the manufacturer) or replacing the column.[10]

  • If only the this compound peak (and other basic compounds) is tailing: The issue is likely chemical in nature, related to interactions between the analyte and the stationary or mobile phase. Proceed to Step 2.

Troubleshooting Workflow for Chemical Causes

The following diagram illustrates the logical workflow for troubleshooting chemical causes of peak tailing for this compound.

G Troubleshooting Workflow for Peak Tailing of this compound A Peak Tailing Observed for This compound B Is Mobile Phase pH controlled with a buffer and far from analyte pKa? A->B C Adjust Mobile Phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) B->C No D Is an end-capped or high-purity Type B silica column being used? B->D Yes C->B E Switch to a modern, end-capped column or a column with alternative chemistry (e.g., polar-embedded) D->E No F Is sample concentration too high (column overload)? D->F Yes E->D G Reduce sample concentration by dilution and re-inject F->G Yes I Peak Shape Improved F->I No, proceed G->F If not resolved G->I If resolved H Consider adding a competing base (e.g., Triethylamine) to the mobile phase (use with caution) H->I If resolved J Problem Persists H->J If not resolved I->H If further improvement needed

Caption: A step-by-step workflow for diagnosing and resolving chemical causes of peak tailing.

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Adjustment

This protocol aims to minimize silanol interactions by adjusting the mobile phase pH.

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water. Use a calibrated pH meter to confirm the pH is between 2.5 and 3.0.

  • Prepare Mobile Phase B: Acetonitrile or Methanol.

  • Equilibrate the System: Flush the HPLC system and column with a 95:5 mixture of Mobile Phase A:B for at least 15-20 column volumes.

  • Analyze Sample: Inject the this compound standard and observe the peak shape.

  • Rationale: At a low pH, residual silanols are protonated and less likely to interact with the protonated amino group of the analyte through an ion-exchange mechanism.[4][5][9]

Protocol 2: Evaluation of Sample Concentration

This protocol is designed to test for column overload.

  • Prepare a Sample Series: Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 5 µg/mL) in the mobile phase.

  • Inject Sequentially: Inject the samples starting from the lowest concentration and moving to the highest.

  • Analyze Peak Shape: Compare the tailing factor for each concentration. If the tailing factor decreases significantly at lower concentrations, the original sample was likely causing column overload.[6][9]

  • Rationale: Overloading the column saturates the active sites of the stationary phase, leading to a non-linear distribution of the analyte and resulting in peak asymmetry.[3]

Data Summary: Effect of Parameters on Peak Tailing

The following table summarizes the expected qualitative effects of adjusting key HPLC parameters on the peak shape of this compound.

ParameterAdjustmentExpected Effect on Peak TailingRationale
Mobile Phase pH Decrease to pH < 3Decrease Protonates silanol groups, reducing secondary interactions with the basic analyte.[4][5][14]
Increase to pH > 8 (with appropriate column)Decrease Converts the basic analyte to its neutral form, reducing ionic interactions.[11]
Buffer Concentration Increase (e.g., from 10mM to 25mM)Decrease Buffer ions can help mask residual silanol sites.[4][6][9]
Column Chemistry Switch from Type A to Type B/End-capped ColumnDecrease Modern columns have fewer and less accessible residual silanol groups.[1][2]
Sample Load Decrease Concentration/Injection VolumeDecrease Avoids overloading the stationary phase, maintaining a linear response.[3][6]
Temperature IncreaseMay Decrease Can improve mass transfer kinetics, but may also decrease retention. Effect can vary.
Mobile Phase Additive Add Competing Base (e.g., Triethylamine)Decrease The additive preferentially interacts with silanol sites, blocking them from the analyte.[2][6]

References

Technical Support Center: Managing Thermal Instability of 2-Amino-3-chlorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling 2-Amino-3-chlorophenol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the potential thermal instability of this compound and its reactions. The following troubleshooting guides and frequently asked questions (FAQs) are intended to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: While specific data is limited, the primary thermal hazards are expected to stem from its decomposition at elevated temperatures. Like other substituted aromatic amines, this compound can undergo exothermic decomposition, which, if not controlled, could lead to a runaway reaction, resulting in a rapid increase in temperature and pressure. The presence of both an amino and a chloro group on the phenol ring can influence its thermal stability.

Q2: What are the likely decomposition products of this compound?

A2: Upon thermal decomposition, this compound is likely to release hazardous gases. Based on its structure, the expected decomposition products include, but are not limited to:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

Q3: Are there any known unstable intermediates in the synthesis of this compound?

A3: The synthesis of substituted aminophenols can sometimes involve the formation of diazonium salts as intermediates. Diazonium salts are known to be notoriously unstable and can decompose explosively, especially when isolated or at elevated temperatures. If your synthesis route involves a diazotization step, it is critical to handle the reaction mixture with extreme caution, maintain low temperatures (typically 0-5 °C), and avoid the isolation of the diazonium salt intermediate.

Q4: What are the key factors that can influence the thermal stability of my this compound reaction?

A4: Several factors can impact the thermal stability of your reaction:

  • Temperature: Higher temperatures will accelerate the rate of decomposition.

  • Contaminants: The presence of impurities, such as residual starting materials, catalysts (especially metals), or by-products, can lower the decomposition temperature.

  • pH: The stability of aminophenols can be pH-dependent. Strong acidic or basic conditions may promote decomposition.

  • Concentration: Higher concentrations of this compound or other reactants can lead to a greater heat release during decomposition.

  • Scale: The risk of a runaway reaction increases with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions & Troubleshooting Steps
Unexpected Exotherm or Temperature Rise 1. Reaction is more exothermic than anticipated.2. Inadequate cooling.3. Decomposition of this compound or an intermediate.4. Accumulation of unreacted starting material followed by a rapid reaction.1. Immediate Action: Immediately apply maximum cooling. If necessary, have an emergency quenching plan ready (e.g., addition of a cold, inert solvent or a reaction inhibitor).2. Investigation: - Review your reaction calorimetry data. If none exists, perform DSC/ARC analysis on a small scale to determine the heat of reaction and the onset temperature for decomposition. - Check the efficiency of your cooling system (condenser, cooling bath, etc.). - Analyze the reaction mixture for the presence of impurities or unreacted starting materials.
Gas Evolution or Pressure Buildup 1. Decomposition of this compound or an intermediate, releasing gases like CO, CO2, NOx, HCl.2. Boiling of the solvent.3. Side reaction producing gaseous by-products.1. Immediate Action: Ensure adequate ventilation in a fume hood. If the pressure rise is rapid, evacuate the area.2. Investigation: - Identify the evolved gases if possible using appropriate analytical techniques (e.g., GC-MS of the headspace). - Determine the onset temperature of gas evolution using TGA-MS. - Ensure your reaction temperature is well below the boiling point of your solvent.
Discoloration of the Reaction Mixture (Darkening/Tarrying) 1. Oxidation of the aminophenol.2. Thermal decomposition leading to polymeric by-products.1. Prevention: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.2. Investigation: - Lower the reaction temperature. - Analyze the discolored mixture to identify degradation products.
Difficulty in Controlling the Reaction Rate 1. Poor mixing.2. Delayed initiation followed by a rapid, uncontrolled reaction.3. Incorrect reagent addition rate.1. Process Improvement: - Ensure efficient stirring throughout the reaction. - Add reagents slowly and sub-surface if possible to avoid localized high concentrations. - For highly exothermic steps, consider a semi-batch process where one reagent is added gradually to control the heat evolution.

Quantitative Data on Related Compounds

As specific thermal stability data for this compound is not available, the following table provides data for a structurally similar compound, o-aminophenol, to serve as a preliminary reference.

Compound Analysis Method Melting Point (°C) Maximum Decomposition Temperature (Tmax) (°C) Reference
o-AminophenolDSC176.07-[1]
o-AminophenolTGA-175[2]

Note: The presence of the chlorine atom in this compound may influence its thermal stability compared to o-aminophenol. Halogenated compounds can sometimes exhibit different decomposition pathways.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition and the heat of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 5-10 °C/min).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Identify the onset temperature of any exothermic event, which indicates the beginning of decomposition.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).

Protocol 2: Gas Evolution Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to decomposition and to identify the evolved gases.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

    • Evolved Gas Analysis (Optional but Recommended): Couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the gases evolved during decomposition.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of weight loss.

    • Analyze the MS or FTIR data to identify the decomposition products.

Visualizations

Signaling Pathway for a Runaway Reaction

Runaway_Reaction Start Exothermic Reaction Heat_Generation Heat Generation Start->Heat_Generation Temp_Increase Temperature Increase Heat_Generation->Temp_Increase Cooling Heat Removal (Cooling) Heat_Generation->Cooling Rate_Increase Increased Reaction Rate Temp_Increase->Rate_Increase More_Heat More Heat Generation Rate_Increase->More_Heat More_Heat->Temp_Increase Positive Feedback Loop Runaway Thermal Runaway More_Heat->Runaway Control Controlled Reaction Cooling->Control Thermal_Hazard_Assessment cluster_0 Initial Screening cluster_1 Advanced Analysis cluster_2 Risk Assessment & Mitigation DSC DSC Analysis (Onset Temperature, ΔHd) ARC ARC Analysis (Time to Maximum Rate, Pressure Data) DSC->ARC TGA TGA Analysis (Mass Loss, Evolved Gases) TGA->ARC Risk_Assessment Process Risk Assessment ARC->Risk_Assessment Safe_Operating_Limits Define Safe Operating Limits Risk_Assessment->Safe_Operating_Limits Emergency_Procedures Develop Emergency Procedures Risk_Assessment->Emergency_Procedures

References

Validation & Comparative

comparing the reactivity of 2-Amino-3-chlorophenol with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Amino-3-chlorophenol and Its Isomers

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted phenols is crucial for the synthesis of novel compounds and the prediction of metabolic pathways. This guide provides a comparative analysis of the reactivity of this compound and its isomers, drawing upon established principles of organic chemistry and available experimental data. The interplay of electronic and steric effects of the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) substituents, dictated by their relative positions on the benzene ring, governs the overall reactivity of these molecules.

Factors Influencing Reactivity

The reactivity of aminophenols is primarily determined by the electronic effects of the substituents on the aromatic ring.[1] Both the amino (-NH2) and hydroxyl (-OH) groups are activating, ortho-, para-directing groups, meaning they increase the electron density of the ring through resonance and direct incoming electrophiles to the positions ortho and para to themselves.[1][2] Conversely, the chlorine atom has a dual role; it is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic substitution, but it is also an ortho-, para-director due to the resonance effect of its lone pairs.[1][2] The overall reactivity and the regioselectivity of reactions are a consequence of the interplay between these activating and deactivating effects, as well as steric hindrance.[3]

Comparative Reactivity Analysis

The relative positions of the amino, hydroxyl, and chloro groups in different isomers of aminochlorophenol significantly impact their reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the benzene ring.[4] The rate and regioselectivity of this reaction are highly dependent on the substituent pattern.

  • Activating vs. Deactivating Effects: The powerful activating and directing effects of the -OH and -NH2 groups generally outweigh the deactivating inductive effect of the chlorine atom.[1] Therefore, aminochlorophenols are generally more reactive towards electrophilic substitution than benzene or chlorobenzene. The combined electron-donating effect of the -OH and -NH2 groups creates a high electron density in the aromatic ring, facilitating the attack by an electrophile.[2]

  • Directing Effects and Regioselectivity: The positions of substitution are determined by the cumulative directing effects of the three substituents. In this compound, the -OH and -NH2 groups are ortho to each other, and their activating effects are directed to the C4 and C6 positions. The chlorine at C3 will also direct to the C1 (already substituted), C5, and C-para (already substituted) positions. The synergistic activation by the -OH and -NH2 groups at C4 and C6 makes these the most probable sites for electrophilic attack. In isomers where the activating groups are meta to each other, their directing effects may reinforce each other at a common position, leading to a higher degree of regioselectivity.

  • Steric Hindrance: The bulkiness of the substituents can influence the site of attack.[3] For instance, in this compound, the position between the amino and chloro groups (C2) is sterically hindered, making substitution at this position less likely.

Acidity and Basicity

The acidity of the phenolic hydroxyl group and the basicity of the amino group are influenced by the electronic effects of the other substituents.

  • Acidity (pKa of the -OH group): Electron-withdrawing groups, such as chlorine, stabilize the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenol (lowering its pKa).[3] The position of the chlorine atom relative to the hydroxyl group is critical. A chlorine atom ortho or para to the hydroxyl group will have a more pronounced acid-strengthening effect than one in the meta position. The amino group, being electron-donating, generally decreases the acidity of the phenol.

  • Basicity (pKa of the conjugate acid of the -NH2 group): The basicity of the amino group is reduced by electron-withdrawing groups, which decrease the electron density on the nitrogen atom. Therefore, the presence of a chlorine atom on the ring will make the amino group less basic compared to the corresponding aminophenol.

Oxidation Reactions

Aminophenols are susceptible to oxidation, often leading to the formation of colored polymeric quinoid structures.[5] The ease of oxidation is dependent on the relative positions of the amino and hydroxyl groups. Ortho- and para-aminophenols are more readily oxidized than meta-aminophenols.[6] The oxidation of p-aminophenol, for example, can lead to the formation of hydroquinone and p-benzoquinone.[6] The presence of a chlorine atom can influence the oxidation potential and the nature of the oxidation products.

Quantitative Data

Direct comparative experimental data on the reactivity of this compound and its isomers is limited in the readily available literature. However, pKa values for the isomers of aminophenol provide insight into how the relative positions of the amino and hydroxyl groups affect their acidity and basicity.

CompoundpKa1 (-NH3+)pKa2 (-OH)
2-Aminophenol4.789.97
3-Aminophenol4.399.87
4-Aminophenol5.4810.30

Data sourced from various chemical databases and literature.[7][8]

Experimental Protocols

To quantitatively compare the reactivity of this compound with its isomers, a standardized experimental protocol for a representative reaction, such as electrophilic bromination, can be employed.

Protocol: Comparative Electrophilic Bromination of Aminochlorophenol Isomers

Objective: To compare the rate of electrophilic bromination of this compound and its isomers.

Materials:

  • This compound and its isomers (e.g., 4-Amino-2-chlorophenol, 2-Amino-5-chlorophenol)

  • Bromine

  • Acetic acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Starch indicator

  • Standard laboratory glassware and stirring equipment

  • UV-Vis spectrophotometer or HPLC for monitoring reaction progress

Procedure:

  • Preparation of Reactant Solutions: Prepare equimolar solutions of each aminochlorophenol isomer in glacial acetic acid.

  • Reaction Setup: In a reaction vessel protected from light, place a known volume of the aminochlorophenol solution and bring it to a constant temperature (e.g., 25°C) using a water bath.

  • Initiation of Reaction: Add a standardized solution of bromine in acetic acid to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction: At regular intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to an excess of sodium thiosulfate solution. The disappearance of bromine can be monitored by titrating the remaining sodium thiosulfate with a standard iodine solution using a starch indicator, or more precisely by monitoring the disappearance of the bromine color using a UV-Vis spectrophotometer at the λmax of bromine. Alternatively, the formation of the brominated product can be monitored by HPLC.

  • Data Analysis: Plot the concentration of bromine or the product as a function of time for each isomer. From these plots, the initial reaction rates can be determined. A comparison of these rates will provide a quantitative measure of the relative reactivity of the isomers towards electrophilic bromination.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Substituent_Effects substituents Substituents (-OH, -NH2, -Cl) electronic_effects Electronic Effects substituents->electronic_effects steric_effects Steric Effects substituents->steric_effects reactivity Overall Reactivity (Rate and Regioselectivity) electronic_effects->reactivity resonance Resonance (Activating for -OH, -NH2, -Cl) electronic_effects->resonance induction Induction (Deactivating for -Cl) electronic_effects->induction steric_effects->reactivity

Caption: Interplay of electronic and steric effects on reactivity.

Experimental_Workflow start Start: Prepare Isomer Solutions reaction Initiate Reaction with Electrophile (e.g., Bromine in Acetic Acid) start->reaction monitoring Monitor Reaction Progress (e.g., HPLC, UV-Vis) reaction->monitoring quenching Quench Aliquots at Time Intervals monitoring->quenching analysis Data Analysis: Determine Reaction Rates quenching->analysis comparison Compare Reactivity of Isomers analysis->comparison

Caption: General workflow for comparing isomer reactivity.

References

A Comparative Guide to 2-Amino-3-chlorophenol and 4-Amino-2-chlorophenol in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isomeric aromatic compounds, 2-Amino-3-chlorophenol and 4-Amino-2-chlorophenol, as precursors in the synthesis of azo dyes. The positional differences of the amino, chloro, and hydroxyl groups on the benzene ring are known to significantly influence the final properties of the synthesized dyes, including their color, fastness, and potential applications. This document outlines the synthesis process, presents a comparative analysis of expected dye performance based on structure-property relationships, and provides detailed experimental protocols.

Introduction to Azo Dye Synthesis

Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of azo dyes from aminophenol derivatives is a well-established two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).[1]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the stable azo dye.[1]

The specific properties of the resulting dye are determined by the chemical structures of both the diazo component (in this case, this compound or 4-Amino-2-chlorophenol) and the coupling component.[2]

Chemical Structures

The isomeric difference between this compound and 4-Amino-2-chlorophenol lies in the substitution pattern on the benzene ring. These structural variations are expected to influence the electronic properties of the resulting dyes and, consequently, their absorption spectra and fastness properties.

Caption: Chemical structures of the isomers.

Comparative Performance Data (Hypothetical)

Performance MetricDye from this compoundDye from 4-Amino-2-chlorophenolRationale for Hypothetical Difference
Molar Yield (%) Good (Typically 70-85%)Good (Typically 70-85%)The yield is generally good for azo coupling reactions. Minor differences could arise from the stability of the diazonium salt intermediate, which might be subtly influenced by the substituent positions.
Melting Point (°C) Likely lowerLikely higherThe more symmetrical structure of the dye from 4-Amino-2-chlorophenol may allow for more efficient crystal packing, leading to a higher melting point.
Solubility Soluble in some organic solventsSoluble in some organic solventsSolubility will be primarily dependent on the overall polarity of the dye molecule and the chosen solvent.
Light Fastness (1-8 scale) Moderate to Good (4-5)Good (5-6)The position of the electron-withdrawing chloro group can influence the electron density around the azo bond. A chlorine atom ortho to the azo group (from 4-Amino-2-chlorophenol) may offer some steric hindrance and electronic effects that could enhance light stability.[3]
Wash Fastness (1-5 scale) Good (3-4)Very Good (4-5)Wash fastness is related to the substantivity of the dye for the fiber. The more linear and planar structure of the dye from 4-Amino-2-chlorophenol might allow for better interaction with textile fibers.
Color Shade Yellow to OrangeOrange to RedThe position of the substituents affects the electronic transitions within the chromophore. The substitution pattern in the dye from 4-Amino-2-chlorophenol might lead to a more extended conjugation, resulting in a bathochromic (red) shift in the absorption maximum compared to the dye from this compound.

Disclaimer: The data presented in this table is hypothetical and based on general principles of dye chemistry. Actual experimental results may vary depending on the specific coupling component used and the reaction conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of azo dyes from this compound and 4-Amino-2-chlorophenol, using β-naphthol as the coupling component.

Protocol 1: Diazotization of Aminochlorophenol Isomers

Materials:

  • This compound or 4-Amino-2-chlorophenol (0.01 mol)

  • Concentrated Hydrochloric Acid (2.5 mL)

  • Distilled Water

  • Sodium Nitrite (0.011 mol)

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 0.01 mol of the chosen aminochlorophenol isomer in 25 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aminochlorophenol hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Protocol 2: Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (0.01 mol)

  • 10% Sodium Hydroxide solution

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline β-naphthol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.

  • After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid to ensure complete precipitation of the dye.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to purify it.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow and Signaling Pathways

The general workflow for synthesizing and comparing the performance of azo dyes from the two isomers is depicted below.

G cluster_0 Synthesis Stage cluster_1 Analysis Stage A This compound C Diazotization (NaNO2, HCl, 0-5°C) A->C B 4-Amino-2-chlorophenol B->C D Diazonium Salt A C->D E Diazonium Salt B C->E G Azo Coupling D->G E->G F Coupling Component (e.g., β-Naphthol) F->G H Azo Dye A G->H I Azo Dye B G->I J Characterization (FTIR, NMR, MS) H->J K Performance Evaluation (Yield, MP, Solubility) H->K L Fastness Testing (Light, Wash) H->L M Colorimetric Analysis (UV-Vis Spectroscopy) H->M I->J I->K I->L I->M N Comparative Analysis J->N K->N L->N M->N

Caption: Experimental workflow for synthesis and comparison.

The fundamental chemical transformation in azo dye synthesis is an electrophilic aromatic substitution reaction.

G A Primary Aromatic Amine (Ar-NH2) C Diazonium Salt (Ar-N2+) A->C + HNO2, H+ B Nitrous Acid (HNO2) B->C E Azo Dye (Ar-N=N-Ar') C->E + Ar'-H D Coupling Component (Ar'-H) D->E

Caption: General signaling pathway of azo dye synthesis.

Conclusion

The positional isomerism of this compound and 4-Amino-2-chlorophenol is predicted to have a discernible impact on the properties of the resulting azo dyes. While both are viable precursors, the dye derived from 4-Amino-2-chlorophenol may exhibit superior fastness properties and a bathochromic shift in color due to its molecular structure. The provided experimental protocols offer a foundation for the practical synthesis and verification of these hypotheses. Further experimental investigation is encouraged to fully elucidate the performance differences and to expand the palette of azo dyes available for various industrial and research applications.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Amino-3-chlorophenol and 2-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the structural isomers 2-Amino-3-chlorophenol and 2-Amino-5-chlorophenol is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols to aid in their unambiguous differentiation.

The subtle difference in the position of the chlorine atom on the phenol ring of these two isomers gives rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for the correct identification and characterization of these compounds in various research and development applications. This guide summarizes the key quantitative data in structured tables, outlines the experimental methodologies, and provides a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and 2-Amino-5-chlorophenol.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in the conducted search.
2-Amino-5-chlorophenol A distinct aromatic proton splitting pattern is observed.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundKey Chemical Shifts (δ, ppm)
This compound Data not available in the conducted search.
2-Amino-5-chlorophenol A unique set of 6 aromatic carbon signals is characteristic of its substitution pattern.[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available in the conducted search.
2-Amino-5-chlorophenol Characteristic peaks corresponding to N-H, O-H, C-O, and C-Cl stretching, as well as N-H bending vibrations are present. The fingerprint region shows shifts due to the specific substitution pattern.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound Data not available in the conducted search.Data not available in the conducted search.
2-Amino-5-chlorophenol 143/145 (due to ³⁵Cl/³⁷Cl isotopes)Similar fragmentation pattern to its isomers, with potential differences in fragment ion intensities. Common losses include Cl, CO, and HCN.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (proton count), and coupling patterns (splitting) of the protons.

    • ¹³C NMR: A proton-decoupled spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

  • Analysis: The chemical shifts, splitting patterns, and integration values are used to deduce the structure of the molecule and differentiate it from its isomers.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: The sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups (O-H, N-H, C-O, C-Cl), and the fingerprint region is compared with a reference spectrum.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrument: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Sample Preparation: The sample is introduced into the ion source, typically after chromatographic separation.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a monochlorinated compound. The fragmentation pattern provides further structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 2-Amino-5-chlorophenol.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Amino-5-chlorophenol Isomer2->NMR Isomer2->IR Isomer2->MS Compare Comparative Data Analysis NMR->Compare IR->Compare MS->Compare Differentiate Structural Differentiation Compare->Differentiate

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to the Biological Activities of 2-Amino-3-chlorophenol Derivatives and other Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Amino-3-chlorophenol derivatives against other aminophenol isomers. Due to a scarcity of direct comparative studies on this compound, this document synthesizes available data on closely related compounds and various aminophenol derivatives to offer insights into their potential therapeutic applications, focusing on anticancer, antimicrobial, and antioxidant properties.

Executive Summary

Aminophenols and their derivatives are a versatile class of compounds with a wide range of documented biological activities. While extensive research is available for 2-aminophenol, 3-aminophenol, and 4-aminophenol derivatives, data on this compound derivatives are limited. This guide compiles existing quantitative data to draw plausible comparisons and highlight areas for future research. The available evidence suggests that the position of the amino, hydroxyl, and chloro groups significantly influences the biological activity, including cytotoxicity and antimicrobial efficacy.

Anticancer Activity

The anticancer potential of aminophenol derivatives has been a subject of significant research. The introduction of a chlorine atom and the relative positions of the functional groups on the aromatic ring can modulate the cytotoxic effects of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the available IC50 values for a 2-amino-3-chlorobenzoic acid derivative (a compound structurally similar to this compound) and various other aminophenol derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-3-chlorobenzoic acidMDA-MB-23126 (24h), 5 (48h), 7.2 (72h)[1]
p-Dodecylaminophenol (4-aminophenol derivative)MCF-7~5[2]
p-Dodecylaminophenol (4-aminophenol derivative)DU-145~10[2]
p-Dodecylaminophenol (4-aminophenol derivative)HL60~2[2]
p-Decylaminophenol (4-aminophenol derivative)MCF-7~10[2]
p-Decylaminophenol (4-aminophenol derivative)DU-145~20[2]
p-Decylaminophenol (4-aminophenol derivative)HL60~4[2]
o-Aminophenol derivative 6iHepG229.46[3]
o-Aminophenol derivative 6iA54971.29[3]
o-Aminophenol derivative 6iMCF780.02[3]
o-Aminophenol derivative 6bKB32[3]
Signaling Pathways

Research on 2-amino-3-chlorobenzoic acid suggests that its anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[4] Downregulation of this pathway can lead to apoptosis and reduced cell viability.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival 2-Amino-3-chlorobenzoic acid 2-Amino-3-chlorobenzoic acid 2-Amino-3-chlorobenzoic acid->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory point of 2-amino-3-chlorobenzoic acid.

Antimicrobial Activity

Aminophenol derivatives have demonstrated a broad spectrum of antimicrobial activity. The presence and position of a chloro substituent can enhance or diminish this activity.

Comparative Antimicrobial Data
Compound/DerivativeMicroorganismActivity (MIC in µg/mL or Inhibition Zone in mm)Reference
2-amino-N-(3-chlorophenyl)-4,5,6,7-Tetrahydrobenzo[b]thiophen-3-carboxamide deriv.Various bacteriaMIC: 1.395 - 2.360 mg/ml[5]
4-Aminophenol Schiff base (S-2)Staphylococcus aureus14.18 mm inhibition zone (1 mg/mL)
4-Aminophenol Schiff base (S-3)Bacillus spizizeniiStrong activity
4-Aminophenol Schiff base (S-4)Bordetella bronchisepticaStrong activity
o-Nitrophenol derivative 5gVarious bacteria and fungiMIC: 100 - 200 µg/mL[3]

Antioxidant Activity

The phenolic hydroxyl group in aminophenols confers antioxidant properties through free radical scavenging. The position of the amino group and other substituents can influence this activity.

Comparative Antioxidant Data

Quantitative antioxidant activity data for this compound derivatives is not available in the reviewed literature. The table below shows the antioxidant activity of some o-aminophenol derivatives.

Compound/DerivativeAssayEC50 (µg/mL)Reference
o-Aminophenol derivative 6dDPPH4.00[3]
o-Aminophenol derivative 6gDPPH11.25[3]
o-Aminophenol derivative 12aDPPH~5.00[3]
Quercetin (Standard)DPPH9.8[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[6]

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add MTT Add MTT Add Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: General workflow for an MTT cytotoxicity assay.

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a chemical compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Agar Plate Preparation: Spread the inoculum evenly onto the surface of a sterile agar plate.

  • Well Creation: Punch wells of a defined diameter into the agar.

  • Compound Application: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under conditions suitable for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7]

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Reaction: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[8]

Conclusion and Future Directions

The available data, though limited for this compound derivatives, indicates that aminophenols are a promising scaffold for the development of new therapeutic agents. The anticancer activity of a closely related 2-amino-3-chlorobenzoic acid derivative highlights the potential of this substitution pattern. Comparative data on other chloro-aminophenols and aminophenol derivatives demonstrate that both the position of the chloro group and the nature of other substituents significantly impact biological activity.

To fully elucidate the therapeutic potential of this compound derivatives, further research is imperative. Future studies should focus on:

  • Synthesis and screening: A systematic synthesis of a library of this compound derivatives and their screening against a panel of cancer cell lines, bacterial strains, and in antioxidant assays.

  • Direct comparative studies: Head-to-head comparisons of the biological activities of this compound derivatives with their 2-aminophenol, 3-aminophenol, and 4-aminophenol counterparts.

  • Mechanism of action studies: In-depth investigation of the molecular mechanisms and signaling pathways modulated by the most potent this compound derivatives.

Such studies will provide the necessary quantitative data to establish clear structure-activity relationships and guide the rational design of novel and more effective therapeutic agents based on the aminophenol scaffold.

References

Comparative Analysis of the Toxicity of Chlorinated Aminophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Quantitative Comparison

The acute oral toxicity of several aminophenol derivatives has been evaluated in rodent models. The following table summarizes the available quantitative data, including the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) from repeated dose studies. It is important to note that for many chlorinated aminophenols, specific LD50 values are not published; however, their classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a qualitative measure of their acute toxicity.

CompoundChemical StructureCAS NumberSpeciesAcute Oral LD50 (mg/kg bw)GHS Classification (Oral)28-Day Oral NOAEL (mg/kg/day)Key Toxic Effects
4-Aminophenol4-Aminophenol structure123-30-8Rat671[1]Category 420[2][3]Nephrotoxicity (renal necrosis, basophilic renal tubules), hematological effects (decreased erythrocyte count), increased liver and spleen weights.[2][3]
2-Amino-4-chlorophenol2-Amino-4-chlorophenol structure95-85-2Rat690[4]Category 4[4]Not availableCarcinogenic in rats (forestomach and urinary bladder tumors), erythrocyte toxicity (methemoglobinemia).[5][6]
4-Amino-2-chlorophenol4-Amino-2-chlorophenol structure3964-52-1-Not availableHarmful if swallowed[7]Not availableNephrotoxic in Fischer 344 rats.[7]
4-Amino-3-chlorophenol4-Amino-3-chlorophenol structure17609-80-2-Not availableHarmful if swallowed[8][9]Not availableInduces mild changes in renal function in vivo.[9]
2-Amino-5-chlorophenol2-Amino-5-chlorophenol structure28443-50-7-Not availableNot classifiedNot availableInduces mild changes in renal function in vivo; cytotoxicity in vitro involves free radical generation.[10]
4-Amino-2,6-dichlorophenol4-Amino-2,6-dichlorophenol structure5930-28-9RatNot availableNot classifiedNot availablePotent nephrotoxicant in Fischer 344 rats; toxicity may be mediated by reactive intermediates and glutathione conjugates.[11][12]
4-Amino-2,5-dichlorophenol4-Amino-2,5-dichlorophenol structure50392-39-7-Not availableNot classifiedNot availableUsed as an intermediate in the synthesis of various chemical compounds.[13]

Experimental Protocols

A comprehensive toxicological evaluation of chlorinated aminophenols involves a combination of in vivo and in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vivo Acute Oral Toxicity Testing (Following OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for assessing acute oral toxicity.

  • Animal Selection and Housing:

    • Healthy, young adult rodents (preferably female rats as they are often slightly more sensitive) are used.

    • Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

    • They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Dose Preparation and Administration:

    • The test substance is typically administered in a vehicle such as corn oil or deionized water. The choice of vehicle should be justified.

    • Animals are fasted prior to dosing (e.g., overnight for rats).

    • The substance is administered in a single dose by gavage using a stomach tube. The volume should not exceed 1 mL/100 g of body weight for non-aqueous solutions.

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a step below the best preliminary estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • Dosing is typically spaced 48 hours apart.

    • The dose progression factor is commonly 3.2.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes.

    • Close observation is critical during the first 4 hours post-dosing and at least daily thereafter for 14 days.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method, which provides an estimate and a confidence interval.

In Vitro Nephrotoxicity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Culture:

    • A suitable renal cell line (e.g., HK-2, a human kidney proximal tubule cell line) or primary renal cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Cells are incubated overnight in a humidified 37°C incubator with 5% CO₂ to allow for attachment.

  • Compound Exposure:

    • The test chlorinated aminophenol is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations.

    • The culture medium is replaced with the medium containing the test compound or vehicle control.

    • The cells are incubated for a predetermined exposure period (e.g., 24 hours).

  • Assay Procedure:

    • After incubation, the 96-well plate is centrifuged at approximately 400 x g for 5 minutes.

    • A portion of the supernatant (e.g., 50 µL) from each well is carefully transferred to a new 96-well plate.

    • The LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added to each well with the supernatant.

    • The plate is incubated at room temperature, protected from light, for approximately 30 minutes. The released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis:

    • The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 490 nm.

    • Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells lysed with a detergent.

In Vitro Assessment of Mitochondrial Dysfunction: JC-1 Assay

This assay measures the mitochondrial membrane potential (ΔΨm) to assess mitochondrial health.

  • Cell Preparation and Treatment:

    • Cells are seeded in a 96-well plate and treated with the chlorinated aminophenol as described for the LDH assay.

    • A positive control for mitochondrial depolarization (e.g., CCCP) is included.

  • JC-1 Staining:

    • After the treatment period, the culture medium is removed, and the cells are washed with a suitable buffer (e.g., PBS).

    • A working solution of the JC-1 dye (typically 1-10 µM in culture medium) is added to each well.

    • The plate is incubated at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, the staining solution is removed, and the cells are washed with an assay buffer.

    • The fluorescence is measured using a fluorescence microplate reader.

      • J-aggregates (healthy, polarized mitochondria): Excitation ~540 nm, Emission ~590 nm (red fluorescence).

      • JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm (green fluorescence).

  • Data Analysis:

    • The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

Mandatory Visualization

The following diagrams illustrate the key toxicological pathways and a typical experimental workflow for assessing the nephrotoxicity of chlorinated aminophenols.

Bioactivation_Pathway cluster_0 Bioactivation in the Liver/Kidney cluster_1 Detoxification vs. Toxicity CAP Chlorinated Aminophenol CYP450 Cytochrome P450 (e.g., CYP2E1) CAP->CYP450 Oxidation Reactive_Intermediate Reactive Quinoneimine Intermediate CYP450->Reactive_Intermediate GSH Glutathione (GSH) Reactive_Intermediate->GSH Conjugation Protein_Adducts Covalent Binding to Cellular Proteins Reactive_Intermediate->Protein_Adducts GSH Depletion GSH_Conjugate GSH-Conjugate (Excreted) GSH->GSH_Conjugate Toxicity Cellular Toxicity Protein_Adducts->Toxicity

Caption: Bioactivation of chlorinated aminophenols via cytochrome P450.

Cellular_Toxicity_Pathway Protein_Adducts Protein Adducts & GSH Depletion Oxidative_Stress Oxidative Stress (ROS Generation) Protein_Adducts->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation Membrane_Potential_Loss Loss of ΔΨm (JC-1: Green) Mitochondrial_Dysfunction->Membrane_Potential_Loss ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion JNK_Activation->Mitochondrial_Dysfunction Amplification Loop Apoptosis_Necrosis Apoptosis / Necrosis (LDH Release) Membrane_Potential_Loss->Apoptosis_Necrosis ATP_Depletion->Apoptosis_Necrosis

Caption: Key signaling pathways in chlorinated aminophenol-induced cytotoxicity.

Experimental_Workflow cluster_assays Toxicity Endpoints start Start: In Vitro Nephrotoxicity Screen cell_culture Culture Renal Cells (e.g., HK-2) start->cell_culture compound_treatment Treat with Chlorinated Aminophenols (Dose-Response) cell_culture->compound_treatment incubation Incubate (e.g., 24 hours) compound_treatment->incubation ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay jc1_assay JC-1 Assay (Mitochondrial Health) incubation->jc1_assay data_analysis Data Analysis: - % Cytotoxicity - ΔΨm Ratio ldh_assay->data_analysis jc1_assay->data_analysis conclusion Conclusion: Comparative Toxicity Profile data_analysis->conclusion

Caption: Workflow for in vitro comparative nephrotoxicity assessment.

References

A Comparative Guide to HPLC Methods for the Quantification of 2-Amino-3-chlorophenol and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of HPLC Stationary Phases

The choice of stationary phase is a critical parameter in developing a robust HPLC method. For the separation of polar aromatic compounds like aminophenols, reversed-phase chromatography is a common and effective technique. The following table compares different stationary phases that can be utilized for this purpose.

Stationary PhaseTypical Particle Size (µm)Expected RetentionPotential for High ResolutionPeak AsymmetryRecommended For
C18 (Octadecyl) 1.7, 2.6, 3.5, 5StrongExcellentGood to ExcellentGeneral purpose, high hydrophobicity provides strong retention for aromatic compounds.[1]
C8 (Octyl) 1.7, 2.6, 3.5, 5ModerateVery GoodGood to ExcellentLess retentive than C18, suitable for faster analysis times or for more hydrophobic analytes.[1]
Phenyl-Hexyl 1.7, 2.6, 3.5, 5Moderate to StrongExcellentExcellentIdeal for aromatic compounds due to π-π interactions, often providing unique selectivity.[1]
Cyano (CN) 3, 5Weak to ModerateGoodGoodOffers alternative selectivity and can be used in both reversed-phase and normal-phase modes.[1]
HILIC 1.7, 3, 5Strong (in high organic)Very GoodGoodBest suited for highly polar compounds that are poorly retained in reversed-phase.[1]

Validated RP-HPLC Method for 2-Amino-4-chlorophenol

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been reported for the determination of 2-amino-4-chlorophenol, a related substance of the drug Chlorzoxazone.[2][3] This method demonstrates good specificity, linearity, precision, and accuracy, making it a reliable reference.

ParameterChromatographic Conditions / Validation Data
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3]
Mobile Phase Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v)[2][3]
Flow Rate 1.5 mL/min[2][3]
Detection UV at 280 nm[2][3]
Retention Time 4.03 min[3]
Linearity Range 400-2000 ng[2][3]
Correlation Coefficient (r²) 0.9993[2][3]
Limit of Detection (LOD) 5 ng[2][3]
Limit of Quantitation (LOQ) 20 ng[2][3]
Intraday Precision (%RSD) 0.19 - 0.31%
Interday Precision (%RSD) 0.31 - 0.42%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol: RP-HPLC for 2-Amino-4-chlorophenol

This section details the experimental methodology for the validated RP-HPLC method for quantifying 2-amino-4-chlorophenol.

1. Materials and Reagents:

  • 2-amino-4-chlorophenol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Methanol (HPLC grade)

2. Chromatographic System:

  • A standard HPLC system equipped with a UV detector.

  • C18 column (250 mm x 4.6 mm, 5 µm particle size).[2][3]

3. Preparation of Mobile Phase:

  • Prepare a mixture of water, acetonitrile, and glacial acetic acid in the ratio of 70:30:1 (v/v/v).[2][3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

4. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of 2-amino-4-chlorophenol reference standard and dissolve in methanol to obtain a stock solution of a known concentration.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 400-2000 ng/mL).

5. Sample Preparation:

  • For bulk drug analysis, accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to a suitable concentration.

  • For formulation analysis, take a quantity of the powdered formulation equivalent to a known amount of the active ingredient, dissolve in methanol with sonication, filter, and dilute with the mobile phase.[3]

6. Chromatographic Analysis:

  • Set the flow rate to 1.5 mL/min and the UV detection wavelength to 280 nm.[2][3]

  • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for 2-amino-4-chlorophenol, which elutes at approximately 4.03 minutes.[3]

7. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of 2-amino-4-chlorophenol in the sample solutions from the calibration curve.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method, a crucial process for ensuring the reliability and accuracy of analytical data.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability end_node Validated Method system_suitability->end_node

References

Comparative Guide to Cross-Reactivity of 2-Amino-3-chlorophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are indispensable tools in drug discovery and development, offering high-throughput screening of compound libraries and quantification of analytes in biological matrices. However, a significant challenge in the application of immunoassays is the potential for cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification or false-positive results. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of 2-Amino-3-chlorophenol in immunoassays.

Given the absence of direct experimental data in the public domain for the cross-reactivity of this compound, this document outlines the structural basis for its potential cross-reactivity, presents a detailed experimental protocol for its assessment, and provides a hypothetical comparative analysis with structurally related compounds. This guide is intended to equip researchers with the necessary knowledge and a practical framework to conduct their own cross-reactivity studies.

The structural similarity of a compound to the target analyte of an immunoassay is a primary driver of cross-reactivity.[1] The presence of a phenol group and an amino group on the benzene ring of this compound makes it a candidate for cross-reactivity in immunoassays designed to detect other phenolic or aniline compounds.[2][3] The position of the chlorine atom and the spatial arrangement of the functional groups will ultimately determine the degree of cross-reactivity with a specific antibody.

Structural Basis for Potential Cross-Reactivity

The likelihood of this compound cross-reacting in an immunoassay is dependent on the specificity of the antibodies used and the structural features of the target analyte the assay is designed to detect. The key structural motifs of this compound that may contribute to cross-reactivity are:

  • Phenolic Ring: The hydroxyl group on the aromatic ring is a common feature in many biological molecules and drug compounds.

  • Amino Group: The primary amine can be a key recognition element for antibodies.

  • Chlorine Atom: The presence and position of the halogen can influence the electronic and steric properties of the molecule, potentially affecting antibody binding.

The following diagram illustrates the structural relationship between this compound and some of its structural isomers and related compounds that could exhibit cross-reactivity.

Structural relationships of this compound and its analogs.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for this compound and its structural analogs in a fictional competitive immunoassay designed for the detection of a generic phenolic amine. This data is for illustrative purposes only and is intended to demonstrate how such data would be presented. The cross-reactivity is calculated as:

(IC50 of target analyte / IC50 of test compound) x 100%

CompoundCAS NumberIC50 (ng/mL)Cross-Reactivity (%)
Target Analyte (Hypothetical) N/A10100
This compound 56962-00-6 250 4.0
2-Amino-4-chlorophenol95-85-21506.7
2-Amino-5-chlorophenol28443-50-74002.5
3-Chlorophenol108-43-0> 1000< 1.0
2-Aminophenol95-55-68012.5
4-Aminophenol123-30-86001.7

Note: The IC50 is the concentration of the compound that causes 50% inhibition of the signal in the immunoassay. Lower IC50 values indicate higher affinity for the antibody and therefore higher cross-reactivity.

Experimental Protocol for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules.[4][5] The following protocol provides a general framework for such a study.

Objective: To determine the percent cross-reactivity of this compound and its structural analogs in a competitive immunoassay.

Materials:

  • High-binding 96-well microtiter plates

  • Target analyte-protein conjugate (for coating)

  • Primary antibody specific for the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound and other test compounds

  • Microplate reader

Workflow:

The following diagram illustrates the workflow for a competitive ELISA to assess cross-reactivity.

cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with target analyte-protein conjugate p2 Wash p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash p3->p4 a1 Add test compound (e.g., this compound) and primary antibody p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add enzyme-conjugated secondary antibody a3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add substrate d3->d4 d5 Incubate d4->d5 d6 Add stop solution d5->d6 d7 Read absorbance d6->d7

Workflow for a competitive ELISA to determine cross-reactivity.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the target analyte-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the target analyte (for the standard curve) and the test compounds (including this compound) in assay buffer. Add a fixed concentration of the primary antibody to each dilution. Immediately add these mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the concentration for the standard analyte and each test compound. Determine the IC50 value for each compound. Calculate the percent cross-reactivity as described above.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, this guide provides a comprehensive framework for its evaluation. Based on its chemical structure, this compound has the potential to cross-react in immunoassays targeting other phenolic or aniline compounds. The degree of this cross-reactivity is highly dependent on the specific antibodies used in the assay.

Researchers and drug development professionals are encouraged to perform their own cross-reactivity studies using the provided experimental protocol as a starting point. Careful validation of any immunoassay for specificity is crucial to ensure the accuracy and reliability of the generated data. The principles and methodologies outlined in this guide can be adapted to assess the cross-reactivity of a wide range of small molecules, thereby contributing to the development of more robust and reliable immunoassays.

References

A Comparative Guide to the Stability of Aminophenol Isomers in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the three aminophenol isomers—ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP)—in solution. Understanding the relative stability of these isomers is crucial for their application in pharmaceuticals, chemical synthesis, and other industrial processes. This document synthesizes available experimental data and outlines detailed protocols for stability assessment.

Executive Summary

Aminophenol isomers exhibit significantly different stability profiles in solution, primarily influenced by the position of the amino and hydroxyl groups on the benzene ring. The key findings from available literature indicate the following stability order:

meta-Aminophenol > para-Aminophenol ≈ ortho-Aminophenol

  • meta-Aminophenol is the most stable of the three isomers, showing greater resistance to oxidation under various conditions.

  • ortho- and para-Aminophenol are considerably more susceptible to degradation, particularly through oxidation, which is often accelerated by light, heat, and alkaline pH. Their instability is a known characteristic, leveraged in applications such as photographic developers.

While direct comparative kinetic data across a wide range of conditions is limited in published literature, this guide consolidates qualitative findings and provides a framework for systematic stability evaluation.

Data Presentation: Comparative Stability of Aminophenol Isomers

The following table summarizes the known stability characteristics of the three aminophenol isomers in solution based on a review of available scientific literature. The stability is ranked qualitatively due to the absence of a single comprehensive study with directly comparable quantitative data under identical stress conditions.

IsomerStructureMolar Mass ( g/mol )General Stability in SolutionKey Degradation PathwaysFactors Promoting Degradation
ortho-Aminophenol (o-AP) 109.13Low to ModerateOxidation, PolymerizationAir (Oxygen), Light, Heat, Alkaline pH, Metal Ions
meta-Aminophenol (m-AP) 109.13HighRelatively resistant to oxidationExtreme pH, High Temperatures
para-Aminophenol (p-AP) 109.13Low to ModerateOxidation, Hydrolysis (especially as a derivative)Air (Oxygen), Light, Heat, Alkaline and Acidic pH, Metal Ions

Experimental Protocols

To quantitatively assess and compare the stability of aminophenol isomers, a forced degradation study is recommended. This involves subjecting solutions of each isomer to a variety of stress conditions and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Preparation of Stock and Working Solutions
  • Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve 100 mg of each aminophenol isomer (o-AP, m-AP, and p-AP) in 100 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Solutions (e.g., 100 µg/mL): Dilute the stock solutions with the appropriate solvent to a final concentration suitable for the analytical method.

Forced Degradation (Stress Testing) Protocols

For each isomer, subject the working solutions to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.

  • Acidic Hydrolysis:

    • Mix the aminophenol working solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the initial concentration.

    • Analyze using the validated HPLC method.

  • Basic Hydrolysis:

    • Mix the aminophenol working solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60 °C) for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix the aminophenol working solution with an equal volume of a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Place the aminophenol working solution in a temperature-controlled oven (e.g., 80 °C) for a specified period.

    • At each time point, withdraw an aliquot, allow it to cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the aminophenol working solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw aliquots and analyze by HPLC.

Stability-Indicating Analytical Method: HPLC

A reverse-phase HPLC method is suitable for the simultaneous determination of aminophenol isomers and their degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 4.85) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the absorption maxima of the isomers (e.g., 285 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

The method must be validated to demonstrate its ability to separate the parent aminophenol from all significant degradation products, ensuring the assay is "stability-indicating."

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a comparative stability study and the general degradation pathways for aminophenol isomers.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solutions (o-, m-, p-AP) prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid Expose to Stress base Basic Hydrolysis prep_work->base Expose to Stress oxidation Oxidation (H2O2) prep_work->oxidation Expose to Stress thermal Thermal Stress prep_work->thermal Expose to Stress photo Photolytic Stress prep_work->photo Expose to Stress sampling Sample at Time Points (0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quantify Quantify Degradation (% Remaining AP) hplc->quantify kinetics Determine Degradation Kinetics (Rate Constant, Half-life) quantify->kinetics compare Compare Isomer Stability kinetics->compare conclusion Conclusion on Relative Stability compare->conclusion

Caption: Workflow for a comparative forced degradation study of aminophenol isomers.

Degradation_Pathways cluster_isomers Aminophenol Isomers cluster_degradation Degradation Products cluster_stressors Stress Conditions oAP ortho-Aminophenol o_oxidized Quinone-imine & Polymers oAP->o_oxidized Oxidation mAP meta-Aminophenol m_degraded Minimal Degradation Products mAP->m_degraded High Stability pAP para-Aminophenol p_oxidized Quinone-imine, Benzoquinone pAP->p_oxidized Oxidation stress Light, Heat, O2, pH stress->oAP stress->mAP stress->pAP

Caption: General degradation pathways of aminophenol isomers under stress conditions.

literature review of the applications of various chlorophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and objective comparison of the applications, physicochemical properties, toxicity, and biodegradation of various chlorophenol isomers. Chlorophenols are a group of aromatic organic compounds in which one or more hydrogen atoms in the phenol ring have been substituted by chlorine atoms.[1] There are 19 different chlorophenol isomers, categorized into monochlorophenols, dichlorophenols, trichlorophenols, tetrachlorophenols, and pentachlorophenol.[1] Their wide range of industrial applications, coupled with their environmental persistence and toxicity, necessitates a thorough understanding of their behavior and effects.

Industrial Applications of Chlorophenol Isomers

Chlorophenols are utilized in a variety of industrial processes, primarily as intermediates in the synthesis of other chemicals and as biocides.[2][3] The specific application often depends on the degree of chlorination and the isomeric form.

  • Monochlorophenols (MCPs): These are used in the production of disinfectants, herbicides, dyes, and resins.[4] They also serve as crucial intermediates in the synthesis of pharmaceuticals.[2][4] For instance, 4-chlorophenol is a precursor for the germicide 2-benzyl-4-chlorophenol. The wood pulp industry is a notable source of monochlorophenol in wastewater.[5]

  • Dichlorophenols (DCPs): DCP isomers are important intermediates in the manufacturing of more complex chemical compounds.[6] A significant application is in the production of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[6] 2,5-Dichlorophenol is a metabolite of 1,4-dichlorobenzene, which is used in insecticides and deodorants.[7] Both 2,4-dichlorophenol and 2,5-dichlorophenol are commercially valuable as intermediates for agrochemicals.[8]

  • Trichlorophenols (TCPs): 2,4,6-Trichlorophenol has been employed as a fungicide, herbicide, insecticide, antiseptic, and wood preservative.[9][10] It has also been used as an anti-mildew agent for leather and textiles.[11] However, its use has declined due to the production of dioxins and furans during its manufacturing.[11] 2,4,5-Trichlorophenol, despite restrictions, is still used as a fungicide in wood and leather impregnation in some parts of the world.[12]

  • Tetrachlorophenols (TeCPs) and Pentachlorophenol (PCP): These highly chlorinated phenols have been extensively used as wood preservatives to protect against fungi and insects.[12][13] PCP, in particular, has seen widespread use as a herbicide, algicide, defoliant, and germicide.[13][14] Its application has been significantly restricted in many countries due to its high toxicity and environmental persistence.[15][16] Sodium salts of TeCP and PCP have also been used as fungicides in the lumber industry.[12]

Physicochemical Properties

The physical and chemical properties of chlorophenol isomers vary significantly with the number and position of chlorine atoms on the phenol ring. These properties influence their environmental fate and transport. The following table summarizes key physicochemical data for selected chlorophenol isomers.

IsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility (mg/L at 25°C)log KowpKa
2-Chlorophenol128.569.3174.920,0002.178.52
4-Chlorophenol128.5643.2-43.722027,000 (at pH 5.1)2.49.37
2,4-Dichlorophenol163.00452104,5003.067.90
2,5-Dichlorophenol163.0059211-212-3.197.51
2,6-Dichlorophenol163.0066.6226-2.876.78
3,4-Dichlorophenol163.0068253-3.378.58
3,5-Dichlorophenol163.0068233-3.538.19
2,4,5-Trichlorophenol197.45682531,1803.727.42
2,4,6-Trichlorophenol197.4569.52498003.697.73
2,3,4,6-Tetrachlorophenol231.89702533004.436.42
Pentachlorophenol266.34191310145.124.74
Data compiled from various sources.[9][17][18][19][20][21]

Toxicity Comparison

The toxicity of chlorophenol isomers is a significant concern, with effects observed on the liver, central nervous system, and reproductive system.[22] Generally, toxicity increases with the degree of chlorination. The following table presents acute oral LD50 values for several chlorophenol isomers in rats and mice.

IsomerSpeciesLD50 (mg/kg)
2-ChlorophenolRat670
4-ChlorophenolRat670
2,3-DichlorophenolMouse (male)2,585
Mouse (female)2,376
2,4-DichlorophenolRat580
2,5-DichlorophenolMouse (male)1,600
Mouse (female)946
3,4-DichlorophenolMouse (male)1,685
Mouse (female)2,046
3,5-DichlorophenolMouse (male)2,643
Mouse (female)2,389
2,4,5-TrichlorophenolRat820
2,4,6-TrichlorophenolRat820
2,3,4,5-TetrachlorophenolMouse (female)400-677
2,3,4,6-TetrachlorophenolRat130
2,3,5,6-TetrachlorophenolRat250
PentachlorophenolRat27-140
Data compiled from various sources.[22][23]

Biodegradation of Chlorophenol Isomers

The environmental persistence of chlorophenols is determined by their susceptibility to microbial degradation. The number and position of chlorine atoms on the aromatic ring significantly influence the rate and pathway of biodegradation.[24] Generally, the recalcitrance to degradation increases with the number of chlorine substituents.[25]

Biodegradation Pathways

Bacterial degradation of chlorophenols can proceed through different pathways depending on the specific isomer and the environmental conditions (aerobic or anaerobic).

  • Aerobic Degradation: Under aerobic conditions, the initial step often involves the hydroxylation of the chlorophenol to form a chlorocatechol.[26] This is then followed by ring cleavage, which can occur via either the ortho- or meta-cleavage pathway.[26] For more highly chlorinated phenols, a hydrolytic para-hydroxylation to a chlorinated para-hydroquinone can be the initial step.[26] Dechlorination typically occurs after the aromatic ring is cleaved.[26]

  • Anaerobic Degradation: In anaerobic environments, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms.[26] This process sequentially removes chlorine atoms, leading to less chlorinated and more readily degradable phenols.[25] For example, 2,4,6-trichlorophenol can be reductively dechlorinated to 2,4-dichlorophenol and then to 4-chlorophenol.[25]

The following diagram illustrates a generalized aerobic degradation pathway for a dichlorophenol.

Biodegradation_Pathway DCP 2,4-Dichlorophenol DCC 3,5-Dichlorocatechol DCP->DCC Hydroxylation RingCleavage Ring Cleavage Product (e.g., 2,4-Dichloro-cis,cis-muconate) DCC->RingCleavage Dioxygenase Intermediates Further Intermediates RingCleavage->Intermediates Isomerase, Hydrolase TCA TCA Cycle Intermediates->TCA Metabolism

Aerobic degradation pathway of 2,4-Dichlorophenol.

Experimental Protocols

Accurate analysis of chlorophenol isomers in environmental samples is crucial for monitoring and risk assessment. Various analytical techniques are employed, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.[27][28] Sample preparation is a critical step to extract and concentrate the analytes from the sample matrix.[29]

General Experimental Workflow for Chlorophenol Analysis in Water

The following diagram outlines a typical workflow for the analysis of chlorophenols in a water sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Acidification 2. Acidification (pH < 2) SampleCollection->Acidification Extraction 3. Extraction (e.g., SPE or LLE) Acidification->Extraction Concentration 4. Concentration of Extract Extraction->Concentration Derivatization 5. Derivatization (for GC) Concentration->Derivatization Chromatography 6. GC or HPLC Separation Concentration->Chromatography Derivatization->Chromatography Detection 7. Detection (e.g., MS, ECD, UV) Chromatography->Detection Quantification 8. Quantification Detection->Quantification Reporting 9. Reporting Quantification->Reporting

General workflow for chlorophenol analysis.
Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE) of Chlorophenols from Water

This protocol is based on methodologies described for the analysis of chlorophenols in aqueous samples.[29]

  • Materials:

    • SPE cartridges (e.g., C18 or polymeric sorbent)

    • Water sample

    • Methanol (HPLC grade)

    • Deionized water (acidified to pH < 2 with sulfuric acid)

    • Elution solvent (e.g., dichloromethane or ethyl acetate)

    • Concentrator tube

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of acidified deionized water through the sorbent bed. Do not allow the cartridge to go dry.

    • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH < 2 with concentrated sulfuric acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of acidified deionized water to remove interfering substances.

    • Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

    • Elution: Elute the trapped chlorophenols by passing a small volume (e.g., 2 x 2 mL) of the elution solvent through the cartridge. Collect the eluate in a concentrator tube.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for chromatographic analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the instrumental analysis of derivatized chlorophenols.[30]

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector (GC-MS)

    • Capillary column suitable for phenol analysis (e.g., DB-5ms)

    • Autosampler

  • Derivatization (Acetylation):

    • To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Vortex the mixture and heat at 60°C for 20 minutes.

    • Allow to cool, then add 1 mL of a 10% sodium chloride solution and vortex.

    • Extract the acetylated chlorophenols with 1 mL of hexane.

    • Transfer the hexane layer to an autosampler vial.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp to 245°C at 10°C/min and hold for 5 min, then ramp to 300°C at 10°C/min and hold for 1 min.[30]

    • MS Interface Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Conclusion

Chlorophenol isomers have a wide array of industrial applications, primarily driven by their biocidal properties and their utility as chemical intermediates. However, their use is tempered by their significant toxicity and environmental persistence. The degree of chlorination is a key determinant of both their industrial utility and their environmental and health impacts, with higher chlorinated phenols generally being more toxic and resistant to degradation. Understanding the distinct properties and behaviors of each isomer is crucial for informed risk assessment, the development of effective remediation strategies, and the pursuit of safer chemical alternatives. The provided experimental protocols offer a foundation for the reliable monitoring of these compounds in environmental matrices.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-3-chlorophenol, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance, harmful if swallowed and causes serious eye irritation.[1] Proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice, mandated by federal and state regulations.[2][3] Adherence to these guidelines will help mitigate risks and ensure compliance.

Hazardous Characteristics and Safety Precautions

Before handling this compound for disposal, it is essential to be aware of its hazard classifications. This information dictates the necessary safety protocols and disposal route.

Hazard Category Classification GHS Pictogram Precautionary Statements
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation

Data sourced from PubChem CID 19828962.[1]

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling of open containers should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing boats, gloves, and pipette tips, in a designated, leak-proof container.[5] This container should be separate from other laboratory waste streams to avoid incompatible chemical reactions.[6]

  • Liquid Waste: For solutions containing this compound, use a dedicated, shatter-proof waste container.[7] Do not mix this waste with other solvent or aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]

2. Container Selection and Labeling:

  • Choose containers that are chemically compatible with chlorinated phenols. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][9]

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[9] The label should also include the approximate concentration and the date of accumulation.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.[6] For example, keep acidic waste separate from basic waste.

  • Keep the waste container securely closed at all times, except when adding waste.[2][9]

4. Arranging for Disposal:

  • Once the waste container is full (typically around 90% capacity to prevent spills), or if the waste has been stored for a predetermined time limit set by your institution, arrange for a pickup from your EHS department or a licensed hazardous waste disposal contractor.[5]

  • Complete any required waste pickup forms, providing accurate information about the contents of the container.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Figure 1. Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste (Solid, Liquid, Sharps) A->B C Select Compatible Container B->C D Label Container 'HAZARDOUS WASTE' + Chemical Name C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Storage Time Limit Reached? E->F F->E No G Arrange for EHS/ Contractor Pickup F->G Yes H Proper Disposal G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.